Product packaging for cis-Hydroxy perhexiline-d11(Cat. No.:)

cis-Hydroxy perhexiline-d11

Katalognummer: B12431646
Molekulargewicht: 304.6 g/mol
InChI-Schlüssel: DZFRYNPJLZCKSC-GKJWJTBESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Cis-Hydroxy perhexiline-d11 is a useful research compound. Its molecular formula is C19H35NO and its molecular weight is 304.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H35NO B12431646 cis-Hydroxy perhexiline-d11

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C19H35NO

Molekulargewicht

304.6 g/mol

IUPAC-Name

4-[(1S)-2-piperidin-2-yl-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]cyclohexan-1-ol

InChI

InChI=1S/C19H35NO/c21-18-11-9-16(10-12-18)19(15-6-2-1-3-7-15)14-17-8-4-5-13-20-17/h15-21H,1-14H2/t16?,17?,18?,19-/m0/s1/i1D2,2D2,3D2,6D2,7D2,15D

InChI-Schlüssel

DZFRYNPJLZCKSC-GKJWJTBESA-N

Isomerische SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[C@H](CC2CCCCN2)C3CCC(CC3)O)([2H])[2H])([2H])[2H])[2H]

Kanonische SMILES

C1CCC(CC1)C(CC2CCCCN2)C3CCC(CC3)O

Herkunft des Produkts

United States

Foundational & Exploratory

In-Depth Technical Guide: cis-Hydroxy perhexiline-d11

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and metabolic context of cis-Hydroxy perhexiline-d11, a deuterated analog of a primary metabolite of the antianginal drug perhexiline (B1211775). This document is intended for researchers, scientists, and professionals in drug development and metabolic studies.

Core Chemical Properties

This compound is a stable isotope-labeled form of cis-hydroxy perhexiline, which is a major metabolite of perhexiline.[1] The deuteration is typically on the cyclohexyl ring. This labeling makes it a valuable internal standard for quantitative bioanalytical assays.

Physicochemical and Structural Data

Below is a summary of the known and predicted chemical properties for both this compound and its non-deuterated counterpart.

PropertyThis compoundcis-Hydroxy PerhexilineSource
CAS Number 1276018-05-3917877-73-7[2][3]
Molecular Formula C₁₉H₂₄D₁₁NOC₁₉H₃₅NO[4][5]
Molecular Weight 304.56 g/mol 293.49 g/mol [3][4]
Purity >95% (HPLC)Not Applicable[2]
Storage Temperature -20°CNot Applicable[2]
Predicted Water Solubility Not Available0.000656 mg/mL[5]
Predicted logP Not Available4.14 - 4.18[5]
Predicted pKa (Strongest Basic) Not Available10.58[5][6]

Metabolic Pathway of Perhexiline

Perhexiline undergoes extensive metabolism in the liver, primarily through hydroxylation. The formation of cis-hydroxy perhexiline is a key metabolic step, catalyzed predominantly by the cytochrome P450 enzyme CYP2D6.[7][8] Individuals with different CYP2D6 genotypes exhibit significant variability in the rate of perhexiline metabolism, which can impact drug efficacy and toxicity.[8][9]

Perhexiline_Metabolism Metabolic Pathway of Perhexiline to cis-Hydroxy Perhexiline Perhexiline Perhexiline cis_Hydroxy_Perhexiline cis-Hydroxy Perhexiline Perhexiline->cis_Hydroxy_Perhexiline Hydroxylation CYP2D6 CYP2D6 Enzyme CYP2D6->Perhexiline catalyzes LCMSMS_Workflow LC-MS/MS Analytical Workflow Plasma_Sample Plasma Sample Collection Spiking Spike with Internal Standard (this compound) Plasma_Sample->Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Dilution Centrifugation->Supernatant_Transfer LC_Separation LC Separation (Phenyl-hexyl column) Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

References

An In-depth Technical Guide on the Synthesis and Characterization of cis-Hydroxy perhexiline-d11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of cis-Hydroxy perhexiline-d11, a deuterated metabolite of the antianginal drug perhexiline (B1211775). Due to the limited availability of a publicly detailed synthetic protocol, this document outlines a plausible and chemically sound synthetic strategy based on established organic chemistry principles and available data for analogous compounds. This guide is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and medicinal chemistry.

Introduction

Perhexiline, 2-(2,2-dicyclohexylethyl)piperidine, is a medication used for the management of severe angina pectoris.[1] Its metabolism is primarily mediated by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6), leading to the formation of two main monohydroxylated metabolites: cis- and trans-hydroxyperhexiline.[2] The cis-isomer, specifically cis-4-[1-(cyclohexyl)-2-(2-piperidinyl)ethyl]cyclohexanol, is a major metabolite.[3] Deuterated analogs of drugs and their metabolites, such as this compound, are crucial tools in drug metabolism and pharmacokinetic (DMPK) studies. They serve as ideal internal standards for quantitative bioanalysis by mass spectrometry, providing high accuracy and precision.[4] The incorporation of deuterium (B1214612) atoms results in a mass shift that allows for clear differentiation from the endogenous, non-labeled analyte.

This guide details a proposed synthetic pathway for this compound and outlines the analytical techniques for its characterization.

Proposed Synthesis of this compound

The proposed synthesis is a multi-step process commencing with the preparation of a deuterated cyclohexyl precursor, followed by the construction of the core perhexiline skeleton and subsequent stereoselective hydroxylation.

Synthesis Pathway Overview

The overall synthetic strategy is depicted in the following workflow diagram.

Synthesis_Workflow Proposed Synthetic Workflow for this compound A Cyclohexanone-d10 B Cyclohexyl-d11-magnesium bromide A->B Grignard Reaction C 2-(2-(Cyclohexyl-d11)acetyl)pyridine B->C Coupling D 2-(2-(Cyclohexyl-d11)ethyl)piperidine C->D Reduction E Perhexiline-d11 D->E Alkylation F cis/trans-Hydroxy perhexiline-d11 E->F Hydroxylation G This compound F->G Chromatographic Separation Characterization_Workflow Characterization Workflow for this compound A Synthesized This compound B Mass Spectrometry (MS) A->B C Nuclear Magnetic Resonance (NMR) A->C D High-Performance Liquid Chromatography (HPLC) A->D E Confirmation of Molecular Weight and Isotopic Enrichment B->E F Structural Elucidation and Confirmation of Stereochemistry C->F G Purity Assessment D->G

References

Perhexiline Metabolism and cis-Hydroxy Metabolite Formation: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Perhexiline (B1211775) is a potent antianginal agent that modulates myocardial metabolism. Its clinical application, however, is constrained by a narrow therapeutic index and significant inter-individual pharmacokinetic variability. This variability is primarily dictated by the polymorphic and saturable metabolism of the drug. This technical guide provides a comprehensive overview of perhexiline metabolism, with a specific focus on the formation of its principal metabolite, cis-hydroxyperhexiline. The central role of the cytochrome P450 2D6 (CYP2D6) enzyme, the stereoselective nature of the metabolic process, and the profound impact of genetic polymorphisms on drug clearance and patient safety are detailed. We present quantitative pharmacokinetic data, detailed experimental protocols for studying its metabolism in vitro and in vivo, and visual diagrams of key pathways to serve as a resource for researchers, scientists, and drug development professionals. Understanding these metabolic intricacies is critical for optimizing perhexiline therapy through therapeutic drug monitoring and pharmacogenetic testing.

Introduction to Perhexiline

Perhexiline is a prophylactic antianginal drug, primarily utilized in patients with severe or refractory angina.[1] Its therapeutic effect is attributed to the inhibition of the mitochondrial enzyme carnitine palmitoyltransferase-1 (CPT-1).[1][2][3] This inhibition shifts the myocardial energy substrate preference from long-chain fatty acids to glucose, a more oxygen-efficient fuel source.[1][2] This metabolic modulation enhances myocardial efficiency, leading to improved ATP production for the same oxygen consumption.[1]

Despite its efficacy, the use of perhexiline has been limited due to concerns over its narrow therapeutic window and the risk of significant adverse effects, including hepatotoxicity and peripheral neuropathy, particularly in individuals with compromised drug metabolism.[1][4][5] These toxicities are strongly correlated with elevated plasma concentrations of the parent drug.[6] The pharmacokinetics of perhexiline are complex, characterized by saturable clearance and substantial inter-individual variability, which are almost entirely attributable to its metabolism.[1][4][7] This guide delineates the metabolic pathways of perhexiline, focusing on the formation of the major cis-hydroxy metabolite, the influence of pharmacogenetics, and the experimental methodologies used to investigate these processes.

The Metabolic Pathway of Perhexiline

The primary route of perhexiline metabolism in humans is oxidative hydroxylation, catalyzed predominantly by the cytochrome P450 enzyme system in the liver.[1]

Key Metabolites: cis- and trans-Hydroxyperhexiline

Perhexiline is metabolized into two main diastereomeric monohydroxylated products: cis-4-axial-hydroxyperhexiline (M1) and trans-4-equatorial-hydroxyperhexiline (M3).[4][8] Of these, cis-hydroxyperhexiline is the major metabolite detected in plasma, often at concentrations higher than the parent drug itself, and its formation is the primary determinant of perhexiline's clearance.[4][8][9] The full metabolic fate of perhexiline has not been completely elucidated, but dihydroxyperhexiline has also been identified in urine.[7][8]

The Central Role of Cytochrome P450 2D6 (CYP2D6)

In vitro and in vivo studies have unequivocally established that the hydroxylation of perhexiline is almost exclusively catalyzed by CYP2D6.[4][10] While other isoforms such as CYP1A2, 2C19, and 3A4 may contribute to a minor extent, their role is not considered clinically significant compared to the dominant pathway mediated by CYP2D6.[10] The limited availability and saturable nature of the CYP2D6 enzyme are responsible for the non-linear pharmacokinetics of perhexiline.[1][4] This means that small increases in dosage can lead to disproportionately large increases in steady-state plasma concentrations, elevating the risk of toxicity.[7]

cluster_0 Hepatic Metabolism Perhexiline Perhexiline (Racemic Mixture) Metabolites Perhexiline->Metabolites CYP2D6 CYP2D6 Cis_OH cis-Hydroxyperhexiline (Major Metabolite, M1) Metabolites->Cis_OH Major Pathway Trans_OH trans-Hydroxyperhexiline (Minor Metabolite, M3) Metabolites->Trans_OH Minor Pathway

Figure 1: Primary metabolic pathway of perhexiline hydroxylation via CYP2D6.

Stereoselectivity in Perhexiline Metabolism

Perhexiline is administered clinically as a racemic mixture of its (+) and (-) enantiomers.[11] The metabolism of these enantiomers is stereoselective. Studies have shown that the (-) enantiomer is more rapidly metabolized and is stereoselectively hydroxylated to the cis-monohydroxy-perhexiline metabolite.[12][13] Consequently, following administration of the racemate, the apparent oral clearance is higher for (-)-perhexiline compared to (+)-perhexiline.[11] This stereoselective metabolism contributes to the complex pharmacokinetic profile of the drug. Because the (-) enantiomer is preferentially metabolized via the polymorphic CYP2D6 pathway to the cis metabolite, it is thought to exhibit a more pronounced polymorphic effect.[12][13]

Pharmacogenetics of Perhexiline Metabolism

The most critical factor influencing perhexiline pharmacokinetics is the genetic polymorphism of the CYP2D6 gene.

CYP2D6 Metabolizer Phenotypes

Individuals can be classified into four main phenotype groups based on their CYP2D6 genotype and resulting enzyme activity:

  • Poor Metabolizers (PMs): Carry two non-functional alleles, resulting in severely compromised or absent enzyme activity.[1] Approximately 7-10% of Caucasians fall into this category.[1]

  • Intermediate Metabolizers (IMs): Carry one reduced-function allele and one non-functional allele, or two reduced-function alleles.

  • Extensive Metabolizers (EMs): Have two fully functional alleles, representing the "normal" metabolizer status.

  • Ultrarapid Metabolizers (UMs): Possess multiple copies of functional CYP2D6 alleles, leading to significantly increased enzyme activity.[7]

Clinical Implications of CYP2D6 Status

The CYP2D6 metabolizer status has profound clinical implications. PMs clear perhexiline at a much slower rate, leading to drug accumulation and a significantly higher risk of developing concentration-dependent hepatotoxicity and peripheral neuropathy.[1][4][5] Conversely, UMs may clear the drug so rapidly that they require higher doses to achieve therapeutic plasma concentrations.[7]

The metabolic ratio (MR), calculated as the plasma concentration of cis-hydroxyperhexiline divided by the perhexiline concentration, is a useful tool for phenotyping patients.[1] A low MR is indicative of a PM phenotype and can guide dose adjustments.[1][5] Given these factors, therapeutic drug monitoring (TDM) is considered essential for the safe use of perhexiline, and pre-emptive CYP2D6 genotyping is a valuable strategy to predict dose requirements and mitigate the risk of toxicity.[5][7][14]

Genotype CYP2D6 Genotype (e.g., 1/1, 4/4, *1xN) Phenotype Metabolizer Phenotype Genotype->Phenotype PM Poor Metabolizer (PM) Phenotype->PM EM Extensive Metabolizer (EM) Phenotype->EM Low_MR Low MR (<0.4) PM->Low_MR High_MR High MR EM->High_MR MR Metabolic Ratio (cis-OH-PHX / PHX) Toxic High Risk of Toxicity (Requires Dose Reduction) Low_MR->Toxic Therapeutic Standard Dosing High_MR->Therapeutic Outcome

Figure 2: Logical flow from CYP2D6 genotype to clinical outcome.

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative data from pharmacokinetic studies of perhexiline.

Table 1: Pharmacokinetic Parameters of Perhexiline and cis-Hydroxyperhexiline Following a Single 300 mg Oral Dose in Healthy Volunteers

Parameter Perhexiline cis-Hydroxyperhexiline
Peak Plasma Conc. (Cmax) 112 ± 20 ng/mL 473 ± 43 ng/mL
Time to Peak (Tmax) 6.5 ± 2.0 hours 7.5 ± 2.0 hours
Elimination Half-Life (t½) 12.4 ± 6.1 hours 19.9 ± 7.7 hours

(Data sourced from Amoah et al., 1986)[9]

Table 2: Comparison of Median Apparent Oral Clearance (CL/F) of Perhexiline Enantiomers in CYP2D6 Extensive (EM) vs. Poor (PM) Metabolizers at Steady-State

Metabolizer Status (+)-Perhexiline CL/F (-)-Perhexiline CL/F
Extensive (EM) 184.1 L/day 272.0 L/day
Poor (PM) 10.6 L/day 24.2 L/day
Fold Difference (EM/PM) ~17.4x ~11.2x

(Data sourced from Davies et al., 2008 and Somogyi et al., 2004)[11][15]

Table 3: In Vitro Enzyme Kinetics of Perhexiline Monohydroxylation in Human Liver Microsomes (HLM) from EM and PM Phenotypes

Parameter Extensive Metabolizer (EM) HLM Poor Metabolizer (PM) HLM
Apparent Michaelis Constant (Km) 3.3 ± 1.5 µM 124 ± 141 µM
Maximum Velocity (Vmax) 9.1 ± 3.1 pmol/min/mg protein 1.4 ± 0.6 pmol/min/mg protein
Intrinsic Clearance (Vmax/Km) 2.9 ± 0.5 µL/min/mg protein 0.026 ± 0.006 µL/min/mg protein

(Data sourced from Sorensen et al., 2003)[4]

Experimental Protocols for Studying Perhexiline Metabolism

In Vitro Metabolism using Human Liver Microsomes (HLM)

This method is used to determine enzyme kinetics and identify the enzymes responsible for metabolism.

  • Objective: To measure the rate of formation of monohydroxyperhexiline and assess the impact of specific CYP inhibitors.

  • Materials: Pooled HLM from genotyped extensive and poor metabolizers, perhexiline, NADPH-generating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase), potassium phosphate (B84403) buffer, selective CYP inhibitors (e.g., quinidine (B1679956) for CYP2D6).

  • Protocol:

    • Prepare incubations in microcentrifuge tubes containing HLM (e.g., 0.25 mg/mL protein), phosphate buffer (pH 7.4), and a range of perhexiline concentrations (e.g., 0.5-50 µM).

    • For inhibition studies, pre-incubate the HLM mixture with a selective inhibitor (e.g., quinidine) for 10-15 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH-generating system.

    • Incubate at 37°C for a predetermined linear time period (e.g., 60 minutes).

    • Terminate the reaction by adding a quenching solvent, such as ice-cold acetonitrile, often containing an internal standard.

    • Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

  • Analysis: Quantify the formation of cis- and trans-hydroxyperhexiline using a validated LC-MS/MS or HPLC method.[4][16]

  • Data Interpretation: Calculate kinetic parameters (Km, Vmax) by fitting the data to the Michaelis-Menten equation. Assess the percent inhibition caused by specific inhibitors to confirm the role of CYP2D6.

Start Start Prepare Prepare Incubation Mix (HLM, Buffer, Perhexiline) Start->Prepare PreIncubate Pre-incubate with Inhibitor (Optional, for CYP phenotyping) Prepare->PreIncubate Initiate Initiate Reaction (Add NADPH-generating system) Prepare->Initiate No Inhibitor PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction (Add Acetonitrile + IS) Incubate->Terminate Process Centrifuge and Collect Supernatant Terminate->Process Analyze Analyze by LC-MS/MS Process->Analyze End Calculate Kinetic Parameters Analyze->End

Figure 3: Experimental workflow for in vitro perhexiline metabolism studies.
Cell-Based Metabolism Assays

This approach uses genetically engineered cell lines to study the role of a single CYP enzyme in metabolism and cytotoxicity.

  • Objective: To confirm the specific role of CYP2D6 in perhexiline metabolism and its contribution to cytoprotection.

  • Materials: HepG2 cell lines individually overexpressing a single human CYP enzyme (e.g., CYP2D6, CYP1A2, etc.) and a control cell line (empty vector).[10][17]

  • Protocol:

    • Culture the various CYP-expressing HepG2 cell lines to confluence in appropriate well plates.

    • Treat the cells with perhexiline (e.g., 5 µM) for a specified duration (e.g., 24 hours).

    • Following incubation, collect both the cell culture medium and the cell lysate.

    • For cytotoxicity assessment, parallel plates can be treated and assessed using assays for cell viability (e.g., MTT), apoptosis, or mitochondrial dysfunction.[10][17]

  • Analysis: Extract perhexiline and its metabolites from the medium and lysate. Analyze using LC-MS/MS to determine the relative abundance of the parent drug and its metabolites.

  • Data Interpretation: Compare the rate of metabolite formation across the different CYP-expressing cell lines. A significantly higher rate of hydroxylation in the CYP2D6-expressing cells confirms its primary role. Correlate metabolite formation with cytotoxicity data to determine if metabolism is a detoxification or bioactivation pathway.

Bioanalytical Methods

Accurate quantification of perhexiline and its metabolites is crucial.

  • Techniques: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the standard methods.[18][19][20]

  • Sample Preparation: Typically involves a simple protein precipitation with acetonitrile, followed by centrifugation.[19][20] For HPLC with UV detection, a pre-column derivatization step may be required to enhance sensitivity.[18]

  • Chromatography: Reversed-phase columns (e.g., phenyl-hexyl) are commonly used to achieve separation of the parent drug and its metabolites.[19][20]

  • Detection: Tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity, allowing for detection limits in the low µg/L range, which is suitable for therapeutic drug monitoring.[19][20]

The Role of Metabolism in Perhexiline-Induced Cytotoxicity

Contrary to many drugs where metabolism leads to reactive, toxic metabolites, the metabolism of perhexiline is a detoxification pathway. Studies using CYP2D6-overexpressing HepG2 cells have shown that increased metabolic turnover of perhexiline protects cells from its toxic effects.[10][17] The parent perhexiline molecule is responsible for inducing mitochondrial damage, endoplasmic reticulum (ER) stress, and apoptosis.[17][21] In CYP2D6 PMs, the reduced clearance of the parent drug leads to its accumulation, triggering these cellular stress pathways and culminating in the clinically observed hepatotoxicity.[10][17] Therefore, CYP2D6 activity is cytoprotective, and its absence or impairment is a primary risk factor for perhexiline toxicity.

cluster_0 Detoxification Pathway Perhexiline Perhexiline (Parent Drug) ER_Stress Endoplasmic Reticulum (ER) Stress Perhexiline->ER_Stress Induces Mito_Damage Mitochondrial Dysfunction Perhexiline->Mito_Damage Induces CYP2D6 CYP2D6 Metabolism (in EMs) Perhexiline->CYP2D6 Substrate for Apoptosis Apoptosis / Cytotoxicity ER_Stress->Apoptosis Leads to Mito_Damage->Apoptosis Leads to Detox Metabolites Hydroxylated Metabolites (e.g., cis-OH-Perhexiline) Excretion Enhanced Clearance and Excretion Metabolites->Excretion CYP2D6->Metabolites Produces Inactive

Figure 4: Perhexiline cytotoxicity and the protective role of CYP2D6 metabolism.

Conclusion and Future Directions

The metabolism of perhexiline is a classic example of how pharmacogenetics can dictate the safety and efficacy of a drug. The entire pharmacokinetic profile is dominated by a single, polymorphic, and saturable enzyme, CYP2D6. Its stereoselective hydroxylation leads to the formation of the major metabolite, cis-hydroxyperhexiline, the rate of which determines drug clearance.

For drug development professionals, the case of perhexiline underscores the critical importance of:

  • Early Reaction Phenotyping: Identifying the primary metabolizing enzymes for a new chemical entity.

  • Investigating Genetic Polymorphisms: Assessing the impact of common genetic variants in key metabolic enzymes.

  • Establishing a Therapeutic Window: Correlating plasma concentrations with both efficacy and toxicity to guide dosing.

The re-emergence of perhexiline as a viable therapeutic option has been made possible by the rigorous application of these principles, primarily through mandatory therapeutic drug monitoring. Future research may focus on developing enantiomer-specific formulations to potentially improve the therapeutic index or further elucidating the transport and disposition of its metabolites. The continued study of perhexiline serves as a valuable model for the development and safe implementation of drugs with complex, genetically-determined metabolism.

References

The Pharmacokinetics of cis-Hydroxy Perhexiline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of cis-hydroxy perhexiline (B1211775), the major active metabolite of the antianginal agent perhexiline. This document summarizes key pharmacokinetic parameters, details experimental methodologies for its quantification, and illustrates the metabolic pathways and experimental workflows involved in its study.

Executive Summary

Perhexiline undergoes extensive metabolism to form cis-hydroxy perhexiline, a process primarily mediated by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6). This metabolic conversion is a critical determinant of the parent drug's efficacy and safety profile. Understanding the pharmacokinetics of cis-hydroxy perhexiline is therefore essential for optimizing perhexiline therapy and minimizing the risk of adverse events. This guide consolidates available data on its absorption, distribution, metabolism, and excretion, offering a valuable resource for researchers in the field of drug metabolism and pharmacokinetics.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of cis-hydroxy perhexiline following a single oral administration of 300 mg of perhexiline maleate (B1232345) to eight healthy young volunteers.

ParameterValue (Mean ± SD)RangeReference
Cmax (Maximum Plasma Concentration) 473 ± 43 ng/mL-[1][2][3]
Tmax (Time to Maximum Plasma Concentration) 7.5 ± 2.0 h-[1][2][3]
t½ (Elimination Half-life) 19.9 ± 7.7 h10 - 29 h[1][2][3]
Renal Clearance (in extensive metabolizers at steady state) 0.16 ± 0.06 L/h-[4]

Metabolic Pathway and Genetic Influence

The primary route of perhexiline metabolism is hydroxylation to its cis- and trans-hydroxy metabolites. The formation of cis-hydroxy perhexiline is the major pathway and is almost exclusively catalyzed by the enzyme CYP2D6.

The gene encoding CYP2D6 is highly polymorphic, leading to significant interindividual variability in perhexiline metabolism. Individuals can be classified into different metabolizer phenotypes, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). Poor metabolizers have a reduced capacity to metabolize perhexiline, leading to higher plasma concentrations of the parent drug and a lower cis-hydroxy perhexiline to perhexiline ratio, which can increase the risk of toxicity.

Perhexiline Perhexiline CYP2D6 CYP2D6 Perhexiline->CYP2D6 cis_hydroxy_perhexiline cis-Hydroxy Perhexiline (Major Metabolite) Excretion Excretion cis_hydroxy_perhexiline->Excretion trans_hydroxy_perhexiline trans-Hydroxy Perhexiline (Minor Metabolite) trans_hydroxy_perhexiline->Excretion CYP2D6->cis_hydroxy_perhexiline Hydroxylation (Major Pathway) CYP2D6->trans_hydroxy_perhexiline Hydroxylation (Minor Pathway)

Metabolic pathway of perhexiline.

Experimental Protocols

The quantification of cis-hydroxy perhexiline in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A sensitive HPLC method for the separation and quantification of perhexiline and its monohydroxy metabolites in plasma and urine has been described.[1][2][3]

  • Sample Preparation: Details of the extraction procedure are not extensively provided in the cited literature but would typically involve protein precipitation and/or liquid-liquid extraction.

  • Chromatographic Conditions:

    • Instrumentation: A standard HPLC system equipped with a suitable detector (e.g., UV or fluorescence).

    • Column: The specific column is not detailed in the summary.

    • Mobile Phase: The composition of the mobile phase is not detailed in the summary.

    • Flow Rate: The flow rate is not detailed in the summary.

    • Detection: The method of detection is not detailed in the summary.

  • Quantification: The concentration of cis-hydroxy perhexiline is determined by comparing its peak area to that of a known concentration of an internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A rapid, simple, and sensitive LC-MS/MS assay has been developed for the determination of perhexiline and cis-hydroxyperhexiline in human plasma.[5][6]

  • Sample Preparation: Protein precipitation with acetonitrile (B52724) is a common method for sample clean-up.[5]

  • Chromatographic Conditions:

    • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

    • Column: A phenyl-hexyl column is one example used for separation.[5]

    • Mobile Phase: A gradient elution with 0.05% formic acid and methanol (B129727) has been reported.[5]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive mode is typically used.[5]

    • Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection of the analyte and internal standard.

  • Validation: The assay is validated for linearity, accuracy, precision, and limit of quantification. A linear range of 10-2000 µg/L with a limit of quantification of 10 µg/L has been reported for both perhexiline and cis-hydroxy perhexiline.[5]

cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Injection Injection Supernatant_Collection->Injection LC_Column LC Column (e.g., Phenyl-Hexyl) Injection->LC_Column Gradient_Elution Gradient Elution ESI Electrospray Ionization (Positive Mode) LC_Column->ESI MRM Multiple Reaction Monitoring (MRM) ESI->MRM Quantification Quantification MRM->Quantification

References

Technical Guide: Certificate of Analysis for cis-Hydroxy perhexiline-d11

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the data and methodologies typically presented in a Certificate of Analysis (CoA) for cis-Hydroxy perhexiline-d11. It is intended for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled internal standard in their analytical studies.

Compound Information

This compound is a deuterated analog of cis-hydroxy perhexiline (B1211775), the major metabolite of the antianginal drug perhexiline.[1][2] It is primarily used as an internal standard in mass spectrometry-based bioanalytical methods for the quantification of cis-hydroxy perhexiline in biological matrices.

Identifier Value
Product Name This compound (Mixture of Diastereomers)
CAS Number 1276018-05-3[3][4][5]
Molecular Formula C₁₉H₂₄D₁₁NO[5]
Molecular Weight 304.56 g/mol [3][5]
Storage Temperature -20°C[3]

Analytical Data

The following tables summarize the quantitative data typically found on a CoA for this compound.

Table 1: Identity and Purity
Test Specification Result
Purity (by HPLC) >95%[3]Conforms
Identity (by Mass Spectrometry) Conforms to structureConforms
Appearance White to off-white solidConforms
Table 2: Physical and Chemical Properties
Property Value
Solubility Soluble in Methanol (B129727) or Acetonitrile
Deuterium Incorporation ≥99%

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the Certificate of Analysis.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of the this compound material.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV or Diode Array Detector.

Chromatographic Conditions:

  • Column: Phenyl-hexyl column or equivalent C18 reversed-phase column.[6]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.05% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[6]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection Wavelength: As cis-hydroxy perhexiline lacks a strong UV chromophore, derivatization with a UV-absorbing agent like trans-4-nitrocinnamoyl chloride may be employed for detection at a specific wavelength (e.g., 340 nm).[7] Alternatively, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be used.

  • Injection Volume: 5 - 10 µL.

Procedure:

  • A standard solution of this compound is prepared in a suitable solvent (e.g., methanol) at a known concentration.

  • The solution is injected into the HPLC system.

  • The chromatogram is recorded, and the area of the main peak corresponding to this compound is measured.

  • Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Identity Confirmation by Mass Spectrometry (MS)

Purpose: To confirm the chemical structure and molecular weight of this compound.

Instrumentation:

  • Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS).[6]

Ionization Method:

  • Electrospray Ionization (ESI) in positive mode is typically used.[6]

Procedure:

  • A dilute solution of the sample is infused directly into the mass spectrometer or injected via an LC system.

  • The mass spectrum is acquired, showing the molecular ion ([M+H]⁺) corresponding to the expected molecular weight of this compound.

  • Tandem mass spectrometry (MS/MS) is performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

  • The resulting fragmentation pattern is compared to the expected fragmentation of the this compound structure to confirm its identity.

Signaling Pathways and Workflows

Certificate of Analysis Workflow

The following diagram illustrates the typical workflow for generating a Certificate of Analysis for a chemical standard like this compound.

CoA_Workflow cluster_0 Sample Reception & Registration cluster_1 Analytical Testing cluster_2 Data Review & Approval cluster_3 Certificate Generation SampleReceipt Sample Receipt LogSample Log Sample in LIMS SampleReceipt->LogSample AssignTest Assign Tests LogSample->AssignTest PurityTest Purity Analysis (HPLC) AssignTest->PurityTest IdentityTest Identity Confirmation (MS) AssignTest->IdentityTest AppearanceTest Physical Appearance AssignTest->AppearanceTest DataReview Review Raw Data PurityTest->DataReview IdentityTest->DataReview AppearanceTest->DataReview CompareSpec Compare to Specifications DataReview->CompareSpec Approval QC Approval CompareSpec->Approval GenerateCoA Generate Certificate of Analysis Approval->GenerateCoA FinalReview Final Document Review GenerateCoA->FinalReview Release Release to Customer FinalReview->Release

Caption: Workflow for Certificate of Analysis Generation.

References

A Technical Guide to the Biological Function of Perhexiline Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perhexiline (B1211775) is a prophylactic anti-anginal agent that modulates myocardial metabolism by inhibiting the mitochondrial enzyme carnitine palmitoyltransferase (CPT). This inhibition shifts the heart's energy preference from fatty acid oxidation to the more oxygen-efficient glucose oxidation, thereby alleviating symptoms of angina. The metabolism of perhexiline is a critical determinant of both its therapeutic efficacy and its potential for toxicity. Primarily metabolized by the polymorphic cytochrome P450 enzyme CYP2D6, perhexiline is converted into its main metabolites, cis- and trans-hydroxyperhexiline. This technical guide provides an in-depth overview of the biological functions of these metabolites, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated metabolic and signaling pathways.

Introduction

Perhexiline's clinical use has been historically limited by a narrow therapeutic index and significant inter-individual pharmacokinetic variability, largely attributable to genetic polymorphisms in the CYP2D6 gene.[1][2] Individuals with reduced CYP2D6 function, known as "poor metabolizers," are at a higher risk of accumulating toxic levels of the parent drug, leading to adverse effects such as hepatotoxicity and peripheral neuropathy.[3] Conversely, the hydroxylated metabolites of perhexiline are generally considered to be less toxic.[4] Understanding the biological activities of these metabolites is therefore crucial for optimizing the therapeutic use of perhexiline and for the development of safer analogues.

Mechanism of Action of Perhexiline and its Metabolites

Inhibition of Carnitine Palmitoyltransferase (CPT)

The primary mechanism of action for perhexiline is the inhibition of CPT-1 and, to a lesser extent, CPT-2.[5][6] These enzymes are essential for the transport of long-chain fatty acids into the mitochondrial matrix, a rate-limiting step in fatty acid β-oxidation.[7] By inhibiting CPT, perhexiline forces a metabolic shift in the myocardium from fatty acid utilization to glucose oxidation.[1][2] This is therapeutically beneficial in ischemic conditions because the oxidation of glucose yields more ATP per molecule of oxygen consumed compared to fatty acids, thus improving myocardial efficiency.[1][2]

While the pharmacological activity of the perhexiline metabolites has been described as "not known" in some literature, studies indicate that they are also active but less potent than the parent compound.[6][8] Specifically, monohydroxy-perhexiline has been shown to be a less potent inhibitor of CPT-1.[6]

Cellular Toxicity

The adverse effects of perhexiline are linked to high plasma concentrations of the parent drug.[3] The metabolism of perhexiline to its hydroxylated forms is considered a detoxification pathway.[4] In vitro studies using HepG2 cells have demonstrated that both cis- and trans-hydroxyperhexiline are significantly less cytotoxic than perhexiline.[4] This finding supports the clinical observation that individuals with impaired CYP2D6 metabolism are more susceptible to perhexiline-induced toxicity.[3]

Quantitative Data

The following tables summarize the available quantitative data on the inhibitory and cytotoxic effects of perhexiline and its metabolites.

Table 1: Inhibition of Carnitine Palmitoyltransferase (CPT)

CompoundEnzymeSpecies/TissueIC50KiInhibition TypeReference(s)
PerhexilineCPT-1Rat Cardiac Mitochondria77 µMApparent Ki determinedCompetitive with palmitoyl-CoA, Non-competitive with carnitine[6]
PerhexilineCPT-1Rat Hepatic Mitochondria148 µMApparent Ki determinedCompetitive with palmitoyl-CoA, Non-competitive with carnitine[6]
PerhexilineCPT-2Rat Cardiac Mitochondria79 µM--[9]
Monohydroxy-perhexilineCPT-1Rat Cardiac MitochondriaLess potent than perhexiline--[6]

Table 2: In Vitro Cytotoxicity in HepG2 Cells

CompoundIC50 (24h exposure)Reference(s)
Perhexiline8 µM[4]
cis-hydroxyperhexiline90 µM[4]
trans-hydroxyperhexiline56 µM[4]

Signaling and Metabolic Pathways

Perhexiline Metabolism and Action Pathway

Perhexiline undergoes hydroxylation by CYP2D6 in the liver to form its primary metabolites, cis- and trans-hydroxyperhexiline. The parent drug and, to a lesser extent, its metabolites inhibit CPT-1 and CPT-2 on the mitochondrial membrane. This blockage of fatty acid transport leads to a metabolic shift from fatty acid oxidation to glycolysis and glucose oxidation for energy production in the heart.

Perhexiline_Metabolism_Action cluster_liver Liver Cell cluster_heart Myocardial Cell cluster_mito Mitochondrion Perhexiline_blood Perhexiline (from plasma) CYP2D6 CYP2D6 Perhexiline_blood->CYP2D6 Metabolism Perhexiline_action Perhexiline & Metabolites Perhexiline_blood->Perhexiline_action Circulation Metabolites cis- & trans- Hydroxyperhexiline CYP2D6->Metabolites Metabolites->Perhexiline_action Circulation CPT1 CPT-1 CPT2 CPT-2 FAO Fatty Acid Oxidation ATP_fao ATP FAO->ATP_fao LCFA Long-Chain Fatty Acids LCFA->CPT1 Transport Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis ATP_gly ATP Glycolysis->ATP_gly Perhexiline_action->CPT1 Perhexiline_action->CPT2

Caption: Perhexiline metabolism by CYP2D6 and subsequent inhibition of CPT1/2 in cardiomyocytes.

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the biological function of perhexiline and its metabolites.

CPT Inhibition Assay in Isolated Mitochondria

This protocol describes the measurement of CPT-1 activity in isolated mitochondria by quantifying the conversion of radiolabeled L-carnitine and palmitoyl-CoA to palmitoylcarnitine (B157527).

Objective: To determine the inhibitory potency (IC50) of perhexiline and its metabolites on CPT-1 activity.

Materials:

  • Isolated cardiac or hepatic mitochondria

  • [3H]L-carnitine

  • Palmitoyl-CoA

  • Bovine serum albumin (BSA)

  • Assay buffer (e.g., HEPES, sucrose, KCl, K2HPO4)

  • Perhexiline and its metabolites (cis- and trans-hydroxyperhexiline)

  • Scintillation fluid and vials

  • Microcentrifuge tubes

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from fresh rat heart or liver tissue using differential centrifugation.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, BSA, and varying concentrations of the test compound (perhexiline or its metabolites) or vehicle control.

  • Initiation of Reaction: Add isolated mitochondria to the reaction mixture and pre-incubate for a specified time at 37°C. Initiate the enzymatic reaction by adding a solution of palmitoyl-CoA and [3H]L-carnitine.

  • Reaction Termination: After a defined incubation period, terminate the reaction by adding ice-cold perchloric acid.

  • Separation of Product: Separate the radiolabeled palmitoylcarnitine product from the unreacted [3H]L-carnitine substrate, typically by centrifugation and washing steps.

  • Quantification: Measure the radioactivity of the product using liquid scintillation counting.

  • Data Analysis: Calculate the rate of CPT-1 activity for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cytotoxicity Assay in HepG2 Cells

This protocol outlines the use of the lactate (B86563) dehydrogenase (LDH) release assay to assess the cytotoxicity of perhexiline and its metabolites in a human hepatocyte cell line.

Objective: To determine the cytotoxic potential (IC50) of perhexiline and its metabolites.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM) and supplements (FBS, antibiotics)

  • 96-well cell culture plates

  • Perhexiline and its metabolites

  • LDH cytotoxicity detection kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of perhexiline, cis-hydroxyperhexiline, or trans-hydroxyperhexiline for a specified duration (e.g., 24 hours). Include vehicle-only controls and a maximum LDH release control (cells lysed with a detergent).

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Measurement: Measure the LDH activity in the supernatant according to the manufacturer's instructions for the LDH cytotoxicity detection kit. This typically involves adding a reaction mixture and measuring the absorbance at a specific wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the maximum LDH release control. Determine the IC50 values by plotting the percentage of cytotoxicity against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of perhexiline and its metabolites.

Cytotoxicity_Workflow start Start seed_cells Seed HepG2 cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight treat_cells Treat cells with compounds (24-hour incubation) incubate_overnight->treat_cells prepare_compounds Prepare serial dilutions of Perhexiline & Metabolites prepare_compounds->treat_cells collect_supernatant Collect cell culture supernatant treat_cells->collect_supernatant ldh_assay Perform LDH release assay collect_supernatant->ldh_assay read_plate Measure absorbance with plate reader ldh_assay->read_plate analyze_data Analyze data and calculate IC50 values read_plate->analyze_data end End analyze_data->end

Caption: A generalized workflow for determining the in vitro cytotoxicity of perhexiline and its metabolites.

Conclusion

The biological function of perhexiline's metabolites, cis- and trans-hydroxyperhexiline, is primarily characterized by a reduced potency in inhibiting carnitine palmitoyltransferase and significantly lower cytotoxicity compared to the parent drug. This underscores the critical role of CYP2D6-mediated metabolism as a detoxification pathway for perhexiline. The quantitative data and experimental methodologies presented in this guide provide a valuable resource for researchers and drug development professionals working to understand the complex pharmacology of perhexiline and to design novel cardiovascular therapies with improved safety profiles. Further research is warranted to fully elucidate the specific interactions of the hydroxy-metabolites with CPT and other potential off-target proteins.

References

The Crucial Role of Deuterated Perhexiline Standards in Therapeutic Drug Monitoring and Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Perhexiline (B1211775), a prophylactic antianginal agent, has demonstrated significant efficacy in patients with refractory angina and chronic heart failure.[1] Its therapeutic application is, however, complicated by a narrow therapeutic index and considerable pharmacokinetic variability among individuals, largely due to its metabolism.[1][2] The primary route of perhexiline metabolism is hydroxylation, mediated predominantly by the polymorphic cytochrome P450 enzyme CYP2D6.[2][3] This metabolic pathway leads to the formation of two main metabolites, the cis and trans isomers of hydroxyperhexiline.[2] Patients with genetic variations leading to poor CYP2D6 metabolism are at a higher risk of accumulating toxic levels of the parent drug, which can lead to severe adverse effects such as hepatotoxicity and peripheral neuropathy.[1][3]

Given the critical need for precise dose management, therapeutic drug monitoring (TDM) of perhexiline and its metabolites is essential for safe and effective clinical use.[4] Deuterated internal standards are indispensable tools in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) assays, offering enhanced accuracy and precision.[5][6][7] This technical guide provides a comprehensive overview of the significance, proposed synthesis, and application of deuterated perhexiline standards in advancing both clinical TDM and metabolic research.

Metabolic Pathway of Perhexiline

The metabolism of perhexiline is a critical factor in its therapeutic efficacy and toxicity profile. The following diagram illustrates the primary metabolic pathway of perhexiline.

Perhexiline_Metabolism cluster_key Legend Perhexiline Perhexiline Hydroxyperhexiline_cis cis-Hydroxyperhexiline Perhexiline->Hydroxyperhexiline_cis Hydroxylation Hydroxyperhexiline_trans trans-Hydroxyperhexiline Perhexiline->Hydroxyperhexiline_trans Hydroxylation CYP2D6 CYP2D6 CYP2D6->Perhexiline Other_CYPs CYP1A2, CYP2C19, CYP3A4 Other_CYPs->Perhexiline k1 Parent Drug k2 Metabolites k3 Primary Enzyme k4 Other Enzymes

Figure 1: Primary metabolic pathway of perhexiline.

Perhexiline undergoes hydroxylation primarily by the CYP2D6 enzyme to form its major metabolites, cis- and trans-hydroxyperhexiline.[2] Other cytochrome P450 enzymes, such as CYP1A2, CYP2C19, and CYP3A4, also contribute to a lesser extent to its metabolism.[3] The significant reliance on the highly polymorphic CYP2D6 enzyme is a major contributor to the inter-individual variability in perhexiline plasma concentrations.[1]

Proposed Experimental Workflow for the Synthesis and Characterization of Deuterated Perhexiline Standards

Deuterated_Perhexiline_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_standard_prep Standard Preparation Start Selection of Starting Material (e.g., Perhexiline Precursor) Deuteration Deuterium Labeling Reaction (e.g., Catalytic H-D Exchange) Start->Deuteration Purification1 Purification of Deuterated Intermediate (e.g., Column Chromatography) Deuteration->Purification1 Final_Step Final Synthetic Step(s) to Deuterated Perhexiline Purification1->Final_Step Purification2 Final Purification (e.g., HPLC) Final_Step->Purification2 MS Mass Spectrometry (MS) - Confirm Molecular Weight - Determine Isotopic Purity Purification2->MS NMR Nuclear Magnetic Resonance (NMR) - Confirm Structure - Determine Position of Deuterium Labeling Purification2->NMR Purity_Analysis Chemical Purity Analysis (e.g., HPLC-UV, qNMR) Purification2->Purity_Analysis Quantification Accurate Quantification (e.g., qNMR) Purity_Analysis->Quantification Stock_Solution Preparation of Stock and Working Standard Solutions Quantification->Stock_Solution Perhexiline_Toxicity_Pathway Perhexiline High Perhexiline Concentration ER_Stress Endoplasmic Reticulum (ER) Stress Perhexiline->ER_Stress MAPK MAPK Signaling Pathway Activation (JNK, p38) Perhexiline->MAPK Mitochondrial_Dysfunction Mitochondrial Dysfunction Perhexiline->Mitochondrial_Dysfunction Apoptosis Apoptosis ER_Stress->Apoptosis MAPK->Apoptosis Mitochondrial_Dysfunction->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity

References

In Vitro Metabolism of Perhexiline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of perhexiline (B1211775), a prophylactic antianginal agent. Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, a thorough understanding of its metabolic profile is critical for safe and effective use. This document details the primary metabolic pathways, the enzymes involved, and the experimental protocols for studying its metabolism in a laboratory setting.

Core Concepts in Perhexiline Metabolism

Perhexiline undergoes extensive oxidative metabolism in the liver, primarily through hydroxylation. The rate and extent of this metabolism are largely governed by genetic polymorphisms in the cytochrome P450 enzyme system, leading to distinct "extensive metabolizer" (EM) and "poor metabolizer" (PM) phenotypes. This variation is a key factor in the drug's potential for toxicity, including hepatotoxicity and peripheral neuropathy.[1][2]

Primary Metabolizing Enzymes

In vitro studies using human liver microsomes and recombinant CYP enzymes have unequivocally identified CYP2D6 as the principal enzyme responsible for perhexiline hydroxylation.[1][3] The activity of CYP2D6 is significantly lower in individuals with the PM phenotype, leading to reduced clearance and accumulation of the parent drug.[1]

While CYP2D6 is the major contributor, other CYP isoforms have been shown to play a minor role in perhexiline metabolism. These include CYP1A2, CYP2C19, CYP2B6, and CYP3A4 .[3][4] The contribution of these enzymes to the overall clearance of perhexiline is generally insignificant, except in CYP2D6 poor metabolizers where they may provide an alternative, albeit less efficient, metabolic pathway.[4]

Major Metabolites

The primary metabolic pathway for perhexiline is monohydroxylation, resulting in the formation of diastereomeric metabolites. The major initial products are cis-4-axial-hydroxyperhexiline (M1) and trans-4-equatorial-hydroxyperhexiline (M3) .[1] The formation of these metabolites is stereoselective, with the (-) enantiomer of perhexiline being more rapidly metabolized to the cis-monohydroxy metabolite.[5] In plasma, the cis-hydroxyperhexiline is the major metabolite detected.[1][6]

Quantitative Analysis of Perhexiline Metabolism

The kinetics of perhexiline metabolism vary significantly between extensive and poor metabolizers. The following tables summarize the key quantitative data obtained from in vitro studies using human liver microsomes.

Metabolizer PhenotypeApparent Km (µM)Vmax (pmol/min/mg microsomal protein)In Vitro Intrinsic Clearance (Vmax/Km) (µL/min/mg microsomal protein)
Extensive Metabolizers (EM) 3.3 ± 1.5[1]9.1 ± 3.1[1]2.9 ± 0.5[1]
Poor Metabolizers (PM) 124 ± 141[1]1.4 ± 0.6[1]0.026[1]

Table 1: In vitro enzyme kinetics of perhexiline monohydroxylation in human liver microsomes from extensive and poor metabolizers.[1]

Experimental Protocols for In Vitro Metabolism Studies

This section outlines a typical experimental workflow for investigating the in vitro metabolism of perhexiline.

Materials and Reagents
  • Test Compound: rac-perhexiline maleate (B1232345)

  • Biological Matrix: Human liver microsomes (from both EM and PM phenotypes if available), recombinant human CYP enzymes (CYP2D6, CYP1A2, CYP2C19, CYP3A4, etc.)

  • Cofactors: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and MgCl2)

  • Buffers: 0.1 M Phosphate (B84403) buffer (pH 7.4)

  • Inhibitors (for reaction phenotyping): Quinidine (selective CYP2D6 inhibitor), and inhibitors for other relevant CYP isoforms.

  • Solvents: Methanol, Acetonitrile (B52724) (for dissolving compounds and protein precipitation)

  • Analytical Standards: Perhexiline, monohydroxyperhexiline metabolites

  • Internal Standard: For analytical quantification (e.g., hexadiline)

Incubation Procedure
  • Preparation: Prepare stock solutions of perhexiline, inhibitors, and internal standard in an appropriate solvent (e.g., methanol).

  • Incubation Mixture: In a microcentrifuge tube, combine the following in a total volume of 1 ml of 0.1 M phosphate buffer (pH 7.4):

    • Human liver microsomes (typically 0.5-1 mg/mL protein concentration).

    • Perhexiline maleate at various concentrations (e.g., 0.25–200 µM) to determine enzyme kinetics.[1]

    • For inhibition studies, pre-incubate the microsomes with the selective inhibitor (e.g., quinidine) for a specified time before adding perhexiline.

  • Initiation of Reaction: Add the NADPH generating system to initiate the metabolic reaction.

  • Incubation: Incubate the mixture at 37°C for a predetermined time (e.g., 120 minutes), ensuring linearity of the reaction.[1]

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent like acetonitrile to precipitate the proteins.

  • Sample Preparation for Analysis: Centrifuge the mixture to pellet the precipitated protein. Transfer the supernatant to a clean tube for analysis.

Analytical Methods

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of perhexiline and its metabolites.[7][8]

  • Chromatographic Separation:

    • Column: A reversed-phase column (e.g., C18 or phenyl) is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: Multiple reaction monitoring (MRM) is employed for selective and sensitive quantification of the parent drug and its metabolites.

An alternative method involves pre-column derivatization followed by HPLC with UV detection.[9]

Visualizing Metabolic Pathways and Workflows

Perhexiline Metabolic Pathway

Perhexiline_Metabolism cluster_cyp Primary Metabolic Enzymes Perhexiline Perhexiline M1 cis-4-axial-hydroxyperhexiline (M1) Perhexiline->M1 Hydroxylation M3 trans-4-equatorial-hydroxyperhexiline (M3) Perhexiline->M3 Hydroxylation CYP2D6 CYP2D6 (Major) CYP2D6->Perhexiline Other_CYPs CYP1A2, CYP2C19, CYP2B6, CYP3A4 (Minor) Other_CYPs->Perhexiline

Caption: Primary metabolic pathway of perhexiline hydroxylation.

Experimental Workflow for In Vitro Metabolism Assay

In_Vitro_Metabolism_Workflow A Prepare Incubation Mixture (Microsomes, Perhexiline, Buffer) B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH Generating System) B->C D Incubate at 37°C C->D E Terminate Reaction (Add Cold Acetonitrile) D->E F Centrifuge to Pellet Protein E->F G Collect Supernatant F->G H Analyze by LC-MS/MS G->H

Caption: General experimental workflow for an in vitro perhexiline metabolism assay.

Conclusion

The in vitro metabolism of perhexiline is predominantly a CYP2D6-mediated process, leading to the formation of hydroxylated metabolites. The significant difference in metabolic capacity between extensive and poor metabolizers underscores the importance of understanding a patient's genetic makeup when prescribing this drug. The experimental protocols outlined in this guide provide a framework for researchers to investigate the metabolism of perhexiline and other xenobiotics, contributing to the development of safer and more effective therapeutic strategies.

References

The Structural Elucidation of Perhexiline Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perhexiline (B1211775), a prophylactic antianginal agent, undergoes extensive metabolic transformation primarily through hydroxylation, a process significantly influenced by genetic polymorphism of the cytochrome P450 2D6 (CYP2D6) enzyme. This technical guide provides a comprehensive overview of the structural elucidation of perhexiline metabolites. It details the metabolic pathways, the analytical methodologies for metabolite identification and quantification, and the key structural features of the identified metabolites. The significant inter-individual variability in perhexiline metabolism, leading to distinct "poor" and "extensive" metabolizer phenotypes, is also a central focus, with quantitative data presented to highlight these differences. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, pharmacokinetics, and the development of therapeutic agents with complex metabolic profiles.

Introduction

Perhexiline is known for its narrow therapeutic index, and its clinical use requires careful monitoring due to the risk of toxicity, which is directly linked to its metabolic profile. The primary route of metabolism is the hydroxylation of the cyclohexyl rings, a reaction predominantly catalyzed by the polymorphic enzyme CYP2D6.[1][2] This leads to significant variability in plasma concentrations of the parent drug and its metabolites among individuals, categorizing them as poor metabolizers (PMs) or extensive metabolizers (EMs).[3] Understanding the structure of these metabolites is crucial for comprehending the drug's disposition, efficacy, and safety profile.

This guide will delve into the known metabolites of perhexiline, the experimental protocols used to identify and characterize them, and the quantitative differences in their formation based on metabolizer status.

Metabolic Pathways of Perhexiline

The metabolism of perhexiline is a multi-faceted process involving several cytochrome P450 enzymes. The core transformation is mono-hydroxylation, leading to the formation of at least six distinct metabolites (M1-M6).[4] The key enzymes involved are CYP2D6, CYP1A2, CYP2C19, and CYP3A4.[4][5]

Key Metabolic Reactions:

  • Hydroxylation: The addition of a hydroxyl (-OH) group to one of the cyclohexyl rings is the principal metabolic step. This results in the formation of cis- and trans-isomers of hydroxyperhexiline.[2]

  • Further Oxidation: Dihydroxylated metabolites have also been reported, indicating subsequent oxidation of the mono-hydroxylated products.[5]

The metabolic pathway can be visualized as a series of enzymatic conversions, with the rate and extent of these conversions being highly dependent on an individual's CYP2D6 genotype.

Perhexiline Perhexiline Mono_hydroxylated_Metabolites Mono-hydroxylated Metabolites (M1-M6) Perhexiline->Mono_hydroxylated_Metabolites CYP2D6 (major) CYP1A2, CYP2C19, CYP3A4 Di_hydroxylated_Metabolites Di-hydroxylated Metabolites Mono_hydroxylated_Metabolites->Di_hydroxylated_Metabolites Further Oxidation

Caption: Perhexiline Metabolic Pathway.

Identified Perhexiline Metabolites

Research has identified six primary mono-hydroxylated metabolites of perhexiline, designated as M1 through M6. The most well-characterized of these are the cis- and trans-isomers of 4-hydroxyperhexiline.[6]

Table 1: Known Mono-hydroxylated Metabolites of Perhexiline

Metabolite IDProposed StructureKey Identifying Characteristics
M1 trans-hydroxyperhexiline-1Identified as a product of CYP3A4 and CYP2D6.[4]
M2 Unspecified mono-hydroxylatedPrimarily formed by CYP2D6.[4]
M3 trans-hydroxyperhexiline-2Predominantly formed by CYP3A4.[4]
M4 Unspecified mono-hydroxylatedPrimarily formed by CYP2D6.[4]
M5 cis-hydroxyperhexilineMajor metabolite formed by CYP2D6.[4]
M6 Unspecified mono-hydroxylatedFormed by CYP1A2, CYP2C19, and CYP2D6.[4]

Note: The exact positions of hydroxylation for M2, M4, and M6, and the specific trans-isomers for M1 and M3 require further definitive structural elucidation.

Quantitative Analysis of Metabolite Formation

The contribution of different CYP450 isoforms to the formation of perhexiline's mono-hydroxylated metabolites has been quantitatively assessed using in vitro systems with recombinant human CYPs.

Table 2: Relative Contribution of CYP Isoforms to the Formation of Perhexiline Mono-hydroxylated Metabolites

MetaboliteCYP1A2 (%)CYP2C19 (%)CYP2D6 (%)CYP3A4 (%)
M1 1.83.516.578.2
M2 0.00.0100.00.0
M3 0.00.00.0100.0
M4 0.00.0100.00.0
M5 0.00.0100.00.0
M6 4.813.981.30.0
Data adapted from Ren et al., 2022.[4]

These data clearly demonstrate the dominant role of CYP2D6 in the formation of most metabolites, particularly the major cis-hydroxyperhexiline (M5). CYP3A4 is the primary enzyme responsible for the formation of one of the trans-hydroxy isomers (M3).[4]

Pharmacokinetic Differences: Poor vs. Extensive Metabolizers

The genetic polymorphism of CYP2D6 leads to marked differences in the pharmacokinetics of perhexiline between poor and extensive metabolizers.

Table 3: Pharmacokinetic Parameters of Perhexiline Enantiomers in Poor vs. Extensive Metabolizers

ParameterEnantiomerPoor Metabolizers (PM)Extensive Metabolizers (EM)
Apparent Oral Clearance (CL/F) (L/h) (+)-Perhexiline0.44 ± 0.157.7 ± 3.9
(-)-Perhexiline1.0 ± 0.311.3 ± 4.5
Metabolic Ratio (cis-OH-perhexiline/perhexiline) -Low (e.g., <0.3)High (e.g., >1.0)
Data adapted from Sallustio et al., 2002 and Davies et al., 2004.[3][4]

Poor metabolizers exhibit significantly lower clearance and consequently, higher plasma concentrations of the parent drug for a given dose. The metabolic ratio of cis-hydroxyperhexiline to perhexiline is a key indicator of metabolizer phenotype.[4]

Experimental Protocols for Structural Elucidation

The identification and structural characterization of perhexiline metabolites involve a multi-step process, beginning with in vitro metabolism studies and culminating in sophisticated analytical techniques.

In Vitro Metabolism

a) Human Liver Microsomes (HLMs):

  • Objective: To simulate hepatic metabolism and generate metabolites.

  • Protocol:

    • Prepare an incubation mixture containing pooled HLMs, phosphate (B84403) buffer (pH 7.4), and perhexiline.

    • Initiate the metabolic reaction by adding an NADPH-regenerating system.

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to precipitate proteins and collect the supernatant for analysis.

b) CYP-overexpressing HepG2 Cells:

  • Objective: To determine the specific CYP isoforms involved in the formation of each metabolite.

  • Protocol:

    • Culture HepG2 cells engineered to overexpress a single human CYP enzyme (e.g., CYP2D6, CYP3A4).

    • Expose the cells to perhexiline at a known concentration (e.g., 5 µM) for a set duration (e.g., 24 hours).[4]

    • Harvest the cell lysate and extract the metabolites using an organic solvent.

    • Analyze the extract by LC-MS/MS to identify and quantify the metabolites formed by the specific CYP isoform.[4]

Analytical Methodology: LC-MS/MS
  • Objective: To separate, detect, and quantify perhexiline and its metabolites.

  • Protocol:

    • Sample Preparation: Perform protein precipitation of plasma or in vitro incubation samples by adding acetonitrile, followed by centrifugation.[7]

    • Chromatography:

      • Column: A C18 or phenyl-hexyl reversed-phase column is typically used.[7]

      • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[7]

    • Mass Spectrometry:

      • Ionization: Electrospray ionization (ESI) in positive ion mode.[7]

      • Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the parent drug and each metabolite for high selectivity and sensitivity.

Structural Confirmation: High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To definitively determine the elemental composition and stereochemistry of the metabolites.

  • High-Resolution Mass Spectrometry (HR-MS):

    • Acquire high-resolution mass spectra of the purified metabolites.

    • Determine the accurate mass of the molecular ion to calculate the elemental composition with high precision.

    • Perform MS/MS fragmentation and analyze the fragmentation patterns to deduce the position of the hydroxyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Isolate sufficient quantities of each metabolite.

    • Acquire a suite of NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC, NOESY).

    • Analyze the chemical shifts, coupling constants, and through-bond and through-space correlations to definitively establish the connectivity and stereochemistry of the molecule, including the position and orientation (cis/trans) of the hydroxyl group on the cyclohexyl ring.

Workflow and Signaling Pathway Diagrams

cluster_invitro In Vitro Metabolism cluster_analysis Analytical Workflow cluster_data Data Interpretation HLM Human Liver Microsomes LC_MS LC-MS/MS Analysis (Detection & Quantification) HLM->LC_MS HepG2 CYP-overexpressing HepG2 Cells HepG2->LC_MS Metabolite_ID Metabolite Identification LC_MS->Metabolite_ID Quantification Quantitative Analysis LC_MS->Quantification HR_MS HR-MS Analysis (Formula Determination) Structure_Elucidation Structural Elucidation HR_MS->Structure_Elucidation NMR NMR Spectroscopy (Structural Confirmation) NMR->Structure_Elucidation Metabolite_ID->HR_MS Metabolite_ID->NMR

Caption: Metabolite Identification Workflow.

Perhexiline Perhexiline CYP2D6 CYP2D6 Perhexiline->CYP2D6 CYP3A4 CYP3A4 Perhexiline->CYP3A4 CYP1A2_2C19 CYP1A2/2C19 Perhexiline->CYP1A2_2C19 M5 cis-hydroxyperhexiline (M5) CYP2D6->M5 M2_M4 M2, M4 CYP2D6->M2_M4 M1_trans trans-hydroxyperhexiline-1 (M1) CYP2D6->M1_trans M6 M6 CYP2D6->M6 CYP3A4->M1_trans M3_trans trans-hydroxyperhexiline-2 (M3) CYP3A4->M3_trans CYP1A2_2C19->M6

Caption: CYP450 Contribution to Metabolism.

Conclusion

The structural elucidation of perhexiline metabolites is a critical component in understanding its complex pharmacology and ensuring its safe clinical use. The primary metabolic pathway involves hydroxylation by CYP2D6, leading to the formation of cis- and trans-hydroxyperhexiline and other mono-hydroxylated derivatives. The significant inter-individual variability in metabolism, dictated by CYP2D6 polymorphism, underscores the importance of therapeutic drug monitoring and metabolizer phenotyping. The methodologies outlined in this guide, from in vitro metabolism to advanced analytical techniques such as LC-MS/MS, HR-MS, and NMR, provide a robust framework for the comprehensive characterization of drug metabolites. Further research to definitively elucidate the structures of all minor metabolites and their pharmacological activity will continue to enhance our understanding of perhexiline's disposition and effects.

References

understanding perhexiline metabolic pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Perhexiline (B1211775) Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perhexiline is a prophylactic antianginal agent with a unique metabolic profile that significantly influences its therapeutic efficacy and safety.[1][2] The drug's mechanism of action involves the inhibition of mitochondrial carnitine palmitoyltransferase-1 (CPT-1), which shifts myocardial metabolism from fatty acid to glucose utilization, thereby increasing ATP production for the same oxygen consumption and enhancing myocardial efficiency.[1][2] However, its clinical use is complicated by a narrow therapeutic index and substantial inter-individual pharmacokinetic variability, primarily due to its metabolism by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme.[1][3] This guide provides a comprehensive overview of the metabolic pathways of perhexiline, including quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Core Metabolic Pathways

The primary metabolic pathway of perhexiline is hydroxylation, catalyzed mainly by the cytochrome P450 enzyme system in the liver. This process leads to the formation of more polar, water-soluble metabolites that can be more readily excreted from the body.

Role of Cytochrome P450 Isoforms
  • CYP2D6: This is the principal enzyme responsible for the metabolism of perhexiline.[1][4] It facilitates the hydroxylation of perhexiline to its two main metabolites: cis-hydroxyperhexiline and trans-hydroxyperhexiline.[1] The activity of CYP2D6 is genetically determined, leading to different metabolizer phenotypes.[3][5]

  • CYP3A4 and CYP2B6: These isoforms are also involved in perhexiline metabolism, particularly in individuals with low CYP2D6 activity (poor metabolizers).[6][7] They contribute to the formation of trans-hydroxyperhexiline isomers.[6][7] However, their overall contribution to the intrinsic hepatic clearance of perhexiline is minor in individuals with normal CYP2D6 function.[6]

Major Metabolites

The main products of perhexiline metabolism are:

  • cis-Hydroxyperhexiline: This is the predominant metabolite and its formation is almost exclusively catalyzed by CYP2D6.[1][8]

  • trans-Hydroxyperhexiline: This is another significant metabolite, with its formation being catalyzed by CYP2D6, CYP3A4, and CYP2B6.[6][7]

Further metabolism can lead to the formation of dihydroxyperhexiline, which is found in the urine.[9] The pharmacological activity of these metabolites is not well-established.[10]

Pharmacogenetics of Perhexiline Metabolism

Genetic polymorphisms in the CYP2D6 gene are the primary cause of the wide inter-individual variability in perhexiline pharmacokinetics.[3][5] Based on their CYP2D6 genotype, individuals can be classified into four main phenotypes:

  • Poor Metabolizers (PMs): These individuals have two non-functional CYP2D6 alleles, leading to significantly reduced metabolism and clearance of perhexiline.[11] This can result in drug accumulation and an increased risk of toxicity, such as hepatotoxicity and peripheral neuropathy.[12] Approximately 7-10% of Caucasians are CYP2D6 poor metabolizers.[1]

  • Intermediate Metabolizers (IMs): These individuals have one reduced-function and one non-functional allele, or two reduced-function alleles, resulting in decreased metabolic capacity compared to extensive metabolizers.[11]

  • Extensive Metabolizers (EMs): This is the "normal" phenotype, with two functional CYP2D6 alleles.[11]

  • Ultrarapid Metabolizers (UMs): These individuals have multiple copies of functional CYP2D6 alleles, leading to a very high rate of metabolism and potentially reduced therapeutic efficacy at standard doses.[11]

The ratio of the plasma concentration of cis-hydroxyperhexiline to perhexiline can be used to phenotypically determine an individual's metabolizer status.[13][14] A ratio of ≤0.3 is often used as a cutoff to identify poor metabolizers.[1][13]

Quantitative Data

The following tables summarize key quantitative data related to perhexiline metabolism.

Table 1: Pharmacokinetic Parameters of Perhexiline Enantiomers in Different CYP2D6 Phenotypes
Parameter(+)-Perhexiline(-)-PerhexilineReference
Apparent Oral Clearance (mL/min/mg) in EMs (n=6) [1]
Median13762475[6]
SD330321[6]
Apparent Oral Clearance (mL/min/mg) in IMs 230482[6]
SD225437[6]
Apparent Oral Clearance (mL/min/mg) in PMs (n=2) [1]
Median63.454.6[6]
SD1.61.2[6]
Median Dose (mg/day) in EMs 150[14]
Median Dose (mg/day) in PMs 25[14]

EM: Extensive Metabolizer; IM: Intermediate Metabolizer; PM: Poor Metabolizer; SD: Standard Deviation

Table 2: In Vitro Kinetic Parameters for Perhexiline Monohydroxylation in Human Liver Microsomes
ParameterExtensive Metabolizers (EMs)Poor Metabolizers (PMs)Reference
Apparent Km (μM) 3.3 ± 1.5124 ± 141[8][15]
Vmax (pmol/min/mg protein) 9.1 ± 3.11.4 ± 0.6[8][15]
Intrinsic Clearance (Vmax/Km) (μL/min/mg protein) 2.9 ± 0.50.026 ± 0.006[8][15]

Values are presented as mean ± SD.

Experimental Protocols

Protocol 1: Determination of Perhexiline and Hydroxyperhexiline in Human Plasma by LC-MS/MS

This method is adapted from Zhang et al. (2009).[9]

1. Sample Preparation: a. To 100 µL of plasma, add an internal standard (e.g., nordoxepin). b. Precipitate proteins by adding 200 µL of acetonitrile. c. Vortex for 30 seconds and then centrifuge at 13,000 x g for 5 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. e. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions: a. Column: Phenyl-hexyl column (e.g., 50 mm × 2.1 mm, 5 µm). b. Mobile Phase: Gradient elution with 0.05% formic acid in water (A) and methanol (B129727) (B). c. Flow Rate: 0.3 mL/min. d. Injection Volume: 10 µL. e. Ionization Mode: Positive electrospray ionization (ESI+). f. Detection: Multiple reaction monitoring (MRM) of the transitions for perhexiline, cis-hydroxyperhexiline, and the internal standard.

3. Quantification: a. Construct a calibration curve using standards of known concentrations. b. Determine the concentrations of perhexiline and cis-hydroxyperhexiline in the plasma samples by interpolating from the calibration curve.

Protocol 2: In Vitro Metabolism of Perhexiline using Human Liver Microsomes

This protocol is based on methodologies described by Gyamfi et al. (2022) and assumes the use of pooled human liver microsomes (HLMs).[7]

1. Incubation Mixture Preparation: a. In a microcentrifuge tube, prepare the incubation mixture containing:

  • Human liver microsomes (final concentration 0.1-0.5 mg/mL).
  • Perhexiline (substrate, at various concentrations to determine kinetics, e.g., 1-100 µM).
  • Phosphate buffer (e.g., 100 mM, pH 7.4).

2. Incubation: a. Pre-incubate the mixture at 37°C for 5 minutes. b. Initiate the reaction by adding NADPH (final concentration 1 mM). c. Incubate at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes).

3. Reaction Termination: a. Stop the reaction by adding an equal volume of ice-cold acetonitrile. b. Add an internal standard for quantification.

4. Sample Processing and Analysis: a. Centrifuge the mixture at 13,000 x g for 5 minutes to pellet the precipitated protein. b. Analyze the supernatant for the disappearance of perhexiline and the formation of its metabolites using a validated LC-MS/MS method as described in Protocol 1.

5. Data Analysis: a. Determine the rate of metabolism from the slope of the metabolite concentration versus time plot. b. For enzyme kinetics, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 3: CYP Inhibition Studies

This protocol is designed to identify the specific CYP isoforms involved in perhexiline metabolism using selective chemical inhibitors.[7]

1. Incubation Setup: a. Prepare incubation mixtures as described in Protocol 2. b. In separate tubes, add a selective inhibitor for each CYP isoform to be tested (e.g., quinidine (B1679956) for CYP2D6, ketoconazole (B1673606) for CYP3A4). c. Include a control incubation without any inhibitor.

2. Incubation and Analysis: a. Follow the incubation, termination, and analysis steps as outlined in Protocol 2.

3. Data Interpretation: a. Compare the rate of metabolite formation in the presence of each inhibitor to the control. b. A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform in perhexiline metabolism.

Visualizations

Perhexiline Metabolic Pathway

Perhexiline_Metabolism cluster_CYP2D6 CYP2D6 (Major Pathway) cluster_CYP3A4_2B6 CYP3A4/2B6 (Minor Pathway) Perhexiline Perhexiline CYP2D6 CYP2D6 (Hydroxylation) Perhexiline->CYP2D6 CYP3A4_2B6 CYP3A4 / CYP2B6 (Hydroxylation) Perhexiline->CYP3A4_2B6 cis_OH cis-Hydroxyperhexiline (Major Metabolite) CYP2D6->cis_OH Predominantly trans_OH trans-Hydroxyperhexiline CYP2D6->trans_OH CYP3A4_2B6->trans_OH

Caption: Primary metabolic pathways of perhexiline hydroxylation.

Experimental Workflow for Determining Perhexiline Metabolizer Status

Metabolizer_Status_Workflow start Patient on Perhexiline Therapy blood_sample Collect Plasma Sample start->blood_sample analysis LC-MS/MS Analysis for Perhexiline and cis-OH-Perhexiline blood_sample->analysis ratio Calculate Metabolic Ratio (cis-OH-Perhexiline / Perhexiline) analysis->ratio phenotype Determine Phenotype ratio->phenotype pm Poor Metabolizer (Ratio <= 0.3) phenotype->pm Low Ratio im Intermediate Metabolizer phenotype->im Intermediate Ratio em Extensive Metabolizer phenotype->em High Ratio um Ultrarapid Metabolizer phenotype->um Very High Ratio dose_adjust Dose Adjustment and Therapeutic Drug Monitoring pm->dose_adjust im->dose_adjust em->dose_adjust um->dose_adjust

Caption: Workflow for phenotyping based on metabolic ratio.

Conclusion

A thorough understanding of perhexiline's metabolic pathways is crucial for its safe and effective clinical use. The dominant role of the polymorphic CYP2D6 enzyme necessitates a personalized approach to dosing, guided by therapeutic drug monitoring and, increasingly, pharmacogenetic testing. This guide provides a foundational understanding for researchers and clinicians working with this complex but valuable therapeutic agent. The provided data and protocols can serve as a valuable resource for further investigation into the metabolism and disposition of perhexiline.

References

Methodological & Application

Quantitative Analysis of Perhexiline and cis-hydroxyperhexiline in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Perhexiline (B1211775) is an antianginal agent whose clinical use is complicated by a narrow therapeutic index and significant inter-individual pharmacokinetic variability, primarily due to polymorphic metabolism by the cytochrome P450 2D6 (CYP2D6) enzyme.[1][2][3] Therapeutic drug monitoring (TDM) of perhexiline and its major metabolite, cis-hydroxyperhexiline, is therefore essential to ensure efficacy and minimize the risk of toxicity, which includes hepatotoxicity and neuropathy.[1][3][4] This document provides a detailed protocol for the simultaneous quantification of perhexiline and cis-hydroxyperhexiline in human plasma using a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described method is suitable for clinical TDM and research applications.

Historically, the analysis of perhexiline was challenging due to the lack of a strong UV-absorbing chromophore, often requiring cumbersome derivatization steps for fluorescence detection.[5] LC-MS/MS offers a more direct, rapid, and sensitive alternative for the quantification of these compounds.[4][5]

Experimental

Materials and Reagents
  • Perhexiline and cis-hydroxyperhexiline reference standards

  • Internal standards (IS): Nordoxepin or Hexadiline are suitable options.[4][6][7] Isotope-labeled internal standards, if available, are preferred.

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS reagent grade)

  • Water (deionized, 18 MΩ·cm or higher)

  • Human plasma (with anticoagulant, e.g., EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of perhexiline and cis-hydroxyperhexiline from human plasma.[4][6][7]

Protocol:

  • Allow all samples and reagents to reach room temperature.

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • The sample is now ready for injection into the LC-MS/MS system.

G cluster_sample_prep Sample Preparation Workflow plasma 100 µL Human Plasma is Add 10 µL Internal Standard plasma->is vortex1 Vortex is->vortex1 ppt Add 300 µL Acetonitrile vortex1->ppt vortex2 Vortex ppt->vortex2 centrifuge Centrifuge (10,000 x g, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection

Sample preparation workflow for perhexiline and cis-hydroxyperhexiline from human plasma.

Liquid Chromatography
  • Column: A phenyl-hexyl column is recommended for good separation of the analytes and the internal standard.[1][4][6]

  • Mobile Phase A: 0.05% Formic acid in water[1][4]

  • Mobile Phase B: Methanol[1][4]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Gradient Elution:

Time (min)% Mobile Phase B
0.030
2.595
3.595
3.630
5.030
Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) in positive mode[1][4][6]

  • Detection: Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Perhexiline278.3182.4
cis-hydroxyperhexiline294.495.3
Nordoxepin (IS)266.2107.1
Hexadiline (IS)272.183.1

Note: The optimal collision energy and other instrument-specific parameters should be determined empirically.

Quantitative Data Summary

The following table summarizes the performance characteristics of published LC-MS/MS methods for the analysis of perhexiline and cis-hydroxyperhexiline.

ParameterPerhexilinecis-hydroxyperhexilineReference
Linearity Range 10 - 2000 µg/L10 - 2000 µg/L[1][4]
0.05 - 3.0 mg/L0.2 - 6.0 mg/L[6][7]
Lower Limit of Quantification (LLOQ) 10 µg/L10 µg/L[1][4]
0.005 mg/L0.015 mg/L[6][7]
Intra-day Precision (%CV) ≤ 8.1%≤ 8.1%[1][4]
< 10.8%< 10.1%[7]
Inter-day Precision (%CV) ≤ 8.1%≤ 8.1%[1][4]
Accuracy (Bias) ≤ ±10%≤ ±10%[1][4]
< 8.2%< 4.5%[7]

Method Validation and Quality Control

The analytical method should be validated according to established regulatory guidelines. Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Matrix Effect: Matrix effects, which can cause ion suppression or enhancement, should be evaluated during method development.[8][9][10][11][12] This can be assessed by comparing the response of the analytes in post-extraction spiked blank plasma with the response in a neat solution. The use of a co-eluting, stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.

Quality Control: Quality control (QC) samples at low, medium, and high concentrations should be prepared and analyzed with each batch of unknown samples to ensure the accuracy and precision of the results.

Application to Therapeutic Drug Monitoring

The therapeutic range for perhexiline is typically between 0.15 and 0.60 mg/L.[13] The ratio of cis-hydroxyperhexiline to perhexiline can provide valuable information about a patient's CYP2D6 metabolizer status.[5] This information can be used to guide dosing and minimize the risk of adverse events.

G cluster_tdm Therapeutic Drug Monitoring Logic patient_sample Patient Plasma Sample lcms_analysis LC-MS/MS Analysis patient_sample->lcms_analysis concentration Determine Perhexiline & cis-hydroxyperhexiline Concentrations lcms_analysis->concentration ratio Calculate Metabolite/Drug Ratio concentration->ratio dose_adj Dose Adjustment concentration->dose_adj phenotype Assess CYP2D6 Phenotype ratio->phenotype phenotype->dose_adj

References

Application Note: Therapeutic Drug Monitoring of Perhexiline and its Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Perhexiline (B1211775) is an anti-anginal agent with a narrow therapeutic index, necessitating therapeutic drug monitoring (TDM) to ensure efficacy and prevent toxicity, which includes hepatotoxicity and peripheral neuropathy.[1][2] Its metabolism is primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, leading to significant inter-individual variability in plasma concentrations.[3][4] This application note provides a detailed protocol for the simultaneous quantification of perhexiline and its major metabolite, cis-hydroxyperhexiline, in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The described method is suitable for clinical research and pharmacokinetic studies.

Introduction

Perhexiline therapy requires careful dose adjustments based on plasma concentrations to maintain levels within the therapeutic range (0.15-0.60 mg/L).[4] Concentrations above this range are associated with an increased risk of adverse effects.[1][4] The primary metabolic pathway of perhexiline is hydroxylation to form cis- and trans-hydroxyperhexiline, with the cis-isomer being the predominant metabolite.[5] The ratio of perhexiline to its metabolites can provide insights into the patient's metabolic phenotype (e.g., poor, extensive, or ultra-rapid metabolizers).[1]

LC-MS/MS offers significant advantages over older methods, such as those requiring lengthy derivatization steps, by providing higher sensitivity, specificity, and faster sample turnaround times.[5][6][7] This note details a validated LC-MS/MS method for the routine monitoring of perhexiline and cis-hydroxyperhexiline in plasma.

Experimental

Sample Preparation

A simple protein precipitation method is employed for the extraction of perhexiline and its metabolites from human plasma.

Protocol:

  • To 50 µL of human plasma in a microcentrifuge tube, add 100 µL of an internal standard (IS) solution (e.g., a deuterated analog of perhexiline or a structurally similar compound like nordoxepin in acetonitrile).[5]

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[8]

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of a mobile phase-compatible solution (e.g., 50:50 methanol:water with 0.1% formic acid).[9]

  • Vortex briefly and inject a portion of the sample onto the LC-MS/MS system.

Liquid Chromatography

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Phenyl-Hexyl column (or equivalent C18)
Mobile Phase A 0.05% Formic acid in water[9]
Mobile Phase B Methanol[9]
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient Elution See Table 2

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.5595
3.5595
3.6955
5.0955
Mass Spectrometry

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[9]
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

Table 4: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Perhexiline278.398.135
cis-Hydroxyperhexiline294.3114.130
Internal Standard (Example: d11-Perhexiline)289.498.135

Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.

Method Validation

The method should be validated according to established guidelines for bioanalytical method validation. Key parameters to assess include:

  • Linearity: The method should be linear over the clinically relevant concentration range. A typical range for perhexiline is 0.05 to 3.0 mg/L.[5][9]

  • Precision and Accuracy: Intra- and inter-day precision and accuracy should be within ±15% (±20% at the lower limit of quantification).[4]

  • Recovery: Extraction recovery should be consistent and reproducible.

  • Matrix Effect: The effect of the plasma matrix on ionization should be evaluated to ensure it does not interfere with quantification.

  • Stability: The stability of the analytes in plasma should be assessed under various storage and handling conditions.

Table 5: Example Method Validation Data Summary

AnalyteLinearity Range (mg/L)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
Perhexiline0.05 - 3.00>0.99< 10.8%[4]< 10%-8.2% to 8.2%[4]
cis-Hydroxyperhexiline0.20 - 6.00>0.99< 10.1%[4]< 10%-4.5% to 4.5%[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard in Acetonitrile (100 µL) plasma->add_is vortex1 Vortex (30s) add_is->vortex1 centrifuge Centrifuge (10,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation inject->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection integrate Peak Integration detection->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Analytes calibrate->quantify report Report Results quantify->report

Caption: Experimental workflow for perhexiline TDM by LC-MS/MS.

metabolic_pathway Perhexiline Perhexiline CYP2D6 CYP2D6 Perhexiline->CYP2D6 cis_OH cis-Hydroxyperhexiline (Major Metabolite) CYP2D6->cis_OH trans_OH trans-Hydroxyperhexiline (Minor Metabolite) CYP2D6->trans_OH Excretion Further Metabolism and Excretion cis_OH->Excretion trans_OH->Excretion

Caption: Simplified metabolic pathway of perhexiline.

Conclusion

This application note provides a comprehensive and detailed protocol for the therapeutic drug monitoring of perhexiline and its primary metabolite, cis-hydroxyperhexiline, in human plasma using LC-MS/MS. The described method is sensitive, specific, and suitable for high-throughput clinical research applications, aiding in the optimization of perhexiline therapy to improve patient outcomes.

References

Application Note: Solid Phase Extraction Protocol for Perhexiline Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perhexiline (B1211775) is a prophylactic antianginal agent used in the treatment of severe angina pectoris. Due to its narrow therapeutic index and variable pharmacokinetics influenced by genetic polymorphism of the CYP2D6 enzyme, therapeutic drug monitoring (TDM) of perhexiline and its major metabolite, cis-hydroxyperhexiline, is crucial to ensure efficacy and minimize toxicity. Accurate and reliable quantification of perhexiline in biological matrices such as plasma and serum is therefore essential.

Solid phase extraction (SPE) is a robust and selective sample preparation technique that can be employed to isolate and concentrate perhexiline from complex biological samples prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). While various sample preparation methods like protein precipitation and liquid-liquid extraction have been utilized for perhexiline analysis, this application note details a representative solid phase extraction protocol for the effective cleanup and concentration of perhexiline from plasma.

This protocol is based on mixed-mode solid phase extraction, which combines reversed-phase and cation exchange mechanisms to achieve high recovery and cleaner extracts for basic compounds like perhexiline.

Quantitative Data Summary

While a specific, validated SPE protocol for perhexiline is not widely published, the following table summarizes typical analytical performance data for perhexiline quantification in plasma using various extraction methods, as reported in the literature. This provides context for the expected performance of a well-developed analytical method.

ParameterValueMethodCitation
Lower Limit of Quantification (LLOQ)0.005 mg/LProtein Precipitation[1]
LLOQ10 µg/LProtein Precipitation[2]
Linear Range10-2000 µg/LProtein Precipitation[2]
Intra-day and Inter-day Precision (%CV)≤ 8.1%Protein Precipitation[2]
Bias< ±10%Protein Precipitation[2]
LLOQ0.305 ng/mLDilute-and-Shoot[1]
Matrix Effect6.1%Dilute-and-Shoot[1]

Experimental Protocol: Mixed-Mode Cation Exchange SPE for Perhexiline

This protocol is a representative method for the extraction of perhexiline from human plasma using a mixed-mode cation exchange SPE sorbent.

Materials:

  • Mixed-Mode Strong Cation Exchange (SCX) SPE Cartridges (e.g., 100 mg, 3 mL)

  • Human Plasma Samples

  • Perhexiline Standard

  • Internal Standard (e.g., a structurally similar basic compound)

  • Methanol (B129727) (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Ammonium (B1175870) Hydroxide (B78521)

  • Formic Acid or Acetic Acid

  • Ammonium Acetate (B1210297) Buffer (50 mM, pH 6)

  • SPE Vacuum Manifold

  • Centrifuge

  • Vortex Mixer

  • Evaporator (e.g., Nitrogen stream)

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • To 1 mL of plasma, add the internal standard.

    • Dilute the plasma sample with 1 mL of 50 mM ammonium acetate buffer (pH 6).

    • Vortex for 30 seconds.

    • Centrifuge at 3000 x g for 10 minutes to pellet any particulates.

  • SPE Cartridge Conditioning:

    • Place the mixed-mode SCX SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol.

    • Equilibrate the cartridges by passing 1 mL of 50 mM ammonium acetate buffer (pH 6). Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6) to remove polar interferences.

    • Wash the cartridge with 1 mL of 1 M acetic acid to remove weakly bound basic interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute the perhexiline and internal standard from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.

    • Vortex briefly and transfer to an autosampler vial for analysis.

Experimental Workflow Diagram

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid Phase Extraction cluster_post_extraction Post-Extraction pretreat1 Plasma Sample + Internal Standard pretreat2 Dilute with Ammonium Acetate (pH 6) pretreat1->pretreat2 pretreat3 Vortex and Centrifuge pretreat2->pretreat3 load 3. Load Sample pretreat3->load condition 1. Condition Methanol equilibrate 2. Equilibrate Ammonium Acetate (pH 6) wash1 4. Wash 1 Ammonium Acetate (pH 6) wash2 5. Wash 2 1M Acetic Acid wash3 6. Wash 3 Methanol elute 7. Elute 5% NH4OH in Methanol evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Mixed-Mode SPE Workflow for Perhexiline Analysis.

References

Application Note: A Robust Protein Precipitation Method for the Extraction of Perhexiline from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a simple, rapid, and reliable protein precipitation (PPT) method for the extraction of perhexiline (B1211775) and its major metabolite, cis-hydroxyperhexiline, from human plasma. This protocol is optimized for high-throughput analysis and is suitable for subsequent quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described methodology offers excellent recovery and minimal matrix effects, making it ideal for therapeutic drug monitoring (TDM) and pharmacokinetic studies.

Introduction

Perhexiline is an antianginal agent used in the treatment of severe angina pectoris.[1][2][3] Due to its narrow therapeutic index and variable metabolism, which is subject to genetic polymorphism of the CYP2D6 enzyme, therapeutic drug monitoring of perhexiline and its active metabolite is crucial to optimize efficacy and minimize the risk of toxicity, such as hepatotoxicity and neuropathy.[1][2][3] Protein precipitation is a widely used technique for sample preparation in bioanalysis due to its simplicity, speed, and cost-effectiveness.[4] This method involves the addition of an organic solvent to a plasma sample to denature and precipitate proteins, thereby releasing the drug of interest into the supernatant for analysis.[4][5] This application note provides a detailed protocol for a protein precipitation method using acetonitrile (B52724) for the efficient extraction of perhexiline from plasma samples.

Experimental Workflow

The overall workflow for the protein precipitation extraction of perhexiline from plasma is depicted below.

Perhexiline Extraction Workflow plasma Plasma Sample mix Vortex/Mix plasma->mix is Internal Standard (e.g., Nordoxepin or Hexadiline) is->mix acetonitrile Acetonitrile (Precipitating Agent) acetonitrile->mix centrifuge Centrifuge mix->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: A schematic of the protein precipitation workflow for perhexiline extraction.

Materials and Reagents

  • Human plasma (collected in Lithium Heparin or EDTA tubes)

  • Perhexiline maleate (B1232345) reference standard

  • cis-Hydroxyperhexiline reference standard

  • Internal Standard (IS) (e.g., Nordoxepin or Hexadiline)

  • Acetonitrile (HPLC grade or higher)

  • Methanol (HPLC grade or higher)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Pipettes and tips

  • Vortex mixer

  • Microcentrifuge

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of perhexiline, cis-hydroxyperhexiline, and the internal standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions in a suitable solvent (e.g., 50:50 methanol:water) to create calibration curve standards and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard at a concentration that yields a consistent and robust signal in the LC-MS/MS system.

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution to each tube.

  • Add 300 µL of cold acetonitrile to each tube. This represents a 3:1 ratio of precipitating solvent to plasma.

  • Cap the tubes and vortex vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general LC-MS/MS conditions that can be adapted and optimized for specific instrumentation.

  • LC Column: A phenyl-hexyl column or equivalent is recommended.[1][2]

  • Mobile Phase A: 0.05% Formic acid in water.[1][2]

  • Mobile Phase B: Methanol.[1][2]

  • Gradient Elution: A gradient elution is typically used to resolve perhexiline, its metabolite, and the internal standard.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1][2]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ion transitions for perhexiline, cis-hydroxyperhexiline, and the internal standard should be optimized for the mass spectrometer being used.

Quantitative Data Summary

The protein precipitation method, when coupled with LC-MS/MS, provides excellent analytical performance for the quantification of perhexiline and its metabolite. The following table summarizes typical performance characteristics reported in the literature.

ParameterPerhexilinecis-HydroxyperhexilineReference
Linear Range 10 - 2000 µg/L10 - 2000 µg/L[1][2]
0.05 - 3.0 mg/L0.2 - 6.0 mg/L[6]
Lower Limit of Quantification (LLOQ) 10 µg/L10 µg/L[1][2]
0.005 mg/L0.015 mg/L[6]
Intra-day Precision (%CV) ≤ 8.1%≤ 8.1%[1][2]
≤ 5%≤ 5%[6]
Inter-day Precision (%CV) ≤ 8.1%≤ 8.1%[1][2]
Bias/Accuracy ≤ ±10%≤ ±10%[1][2]
Correlation Coefficient (r) > 0.999> 0.999[1][2]

Discussion

The use of acetonitrile for protein precipitation is a well-established and effective method for the extraction of perhexiline from plasma.[1][2] This organic solvent efficiently denatures and precipitates plasma proteins, leading to high recovery of the analytes in the supernatant. The simplicity of the "dilute and shoot" approach, where the supernatant is directly injected into the LC-MS/MS system, allows for high-throughput analysis, which is essential in a clinical setting.[3][6]

Matrix Effects:

While protein precipitation is a straightforward technique, it is important to be aware of potential matrix effects.[7][8] Matrix effects, such as ion suppression or enhancement, can occur due to co-eluting endogenous components from the plasma that interfere with the ionization of the target analytes in the mass spectrometer. The use of a stable isotope-labeled internal standard is the most effective way to compensate for these effects. If a stable isotope-labeled standard is not available, a structurally similar analog can be used, but careful validation is required to ensure it behaves similarly to the analyte during both the extraction and ionization processes. Diluting the supernatant prior to injection can also help to mitigate matrix effects.[7]

Conclusion

The protein precipitation method detailed in this application note provides a simple, rapid, and robust workflow for the extraction of perhexiline from human plasma. The method demonstrates excellent quantitative performance, making it suitable for routine therapeutic drug monitoring and pharmacokinetic analysis. The provided protocol can be readily implemented in a bioanalytical laboratory with standard equipment.

References

Bioanalytical Method for the Determination of Perhexiline and its Metabolites in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the quantitative analysis of perhexiline (B1211775) and its primary metabolites, cis-hydroxyperhexiline and trans-hydroxyperhexiline, in human plasma. The method utilizes liquid chromatography with tandem mass spectrometry (LC-MS/MS), a technique offering high sensitivity and selectivity. The protocol described herein is based on established and validated methods from the scientific literature and is intended for therapeutic drug monitoring (TDM) and pharmacokinetic studies.[1][2][3] Perhexiline's narrow therapeutic index and high pharmacokinetic variability necessitate regular monitoring of plasma concentrations to ensure efficacy and avoid toxicity.[1][2][3]

Introduction

Perhexiline is an antianginal agent used in the treatment of severe angina pectoris.[2] It shifts myocardial metabolism from fatty acid to glucose utilization, leading to increased ATP production for the same oxygen consumption and enhancing myocardial efficiency. The clinical use of perhexiline is limited by its narrow therapeutic window and significant inter-individual pharmacokinetic variability, primarily due to its metabolism.

The major metabolic pathway of perhexiline is hydroxylation, mediated predominantly by the polymorphic cytochrome P450 enzyme CYP2D6, to form cis- and trans-hydroxyperhexiline.[4][5] Individuals with reduced CYP2D6 activity ("poor metabolizers") are at a higher risk of accumulating the drug to toxic levels. Therefore, reliable and robust bioanalytical methods are crucial for monitoring plasma concentrations of perhexiline and its metabolites to ensure patient safety and optimize therapeutic outcomes.[2]

Historically, the analysis of perhexiline was challenging due to the lack of a strong UV-absorbing chromophore, often requiring cumbersome derivatization steps for fluorescence detection.[1][3] Modern LC-MS/MS methods have overcome these limitations, offering a rapid, sensitive, and specific approach for the simultaneous quantification of perhexiline and its hydroxylated metabolites.[1][2][3]

Metabolic Pathway of Perhexiline

Perhexiline undergoes hydroxylation in the liver, primarily catalyzed by the CYP2D6 enzyme, to its two main metabolites: cis-hydroxyperhexiline and trans-hydroxyperhexiline.

Perhexiline_Metabolism Perhexiline Perhexiline Metabolites cis- and trans- hydroxyperhexiline Perhexiline->Metabolites Hydroxylation CYP2D6 CYP2D6 CYP2D6->Perhexiline

Figure 1. Metabolic pathway of perhexiline.

Experimental Workflow

The overall experimental workflow for the bioanalytical method is depicted below. It involves sample preparation by protein precipitation, followed by chromatographic separation and detection using tandem mass spectrometry.

Bioanalytical_Workflow Start Plasma Sample Collection SamplePrep Protein Precipitation (Acetonitrile) Start->SamplePrep Centrifugation Centrifugation SamplePrep->Centrifugation Supernatant Supernatant Transfer and Dilution Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Acquisition and Quantification LCMS->Data End Report Generation Data->End

Figure 2. Experimental workflow for perhexiline analysis.

Materials and Reagents

  • Perhexiline maleate (B1232345) reference standard

  • cis-Hydroxyperhexiline reference standard

  • trans-Hydroxyperhexiline reference standard

  • Internal Standard (IS), e.g., Nordoxepin or a stable isotope-labeled perhexiline

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation

  • Liquid Chromatography system (e.g., Shimadzu, Waters, Agilent)

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Waters)

  • Analytical column: Phenyl-Hexyl column (e.g., 50 x 2.1 mm, 5 µm)[2]

  • Centrifuge

  • Precision pipettes and tips

Detailed Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of perhexiline, cis-hydroxyperhexiline, trans-hydroxyperhexiline, and the internal standard in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solutions in 50:50 (v/v) methanol:water to create working standard solutions for calibration curve (CC) and quality control (QC) samples.

  • Calibration Curve and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare CC and QC samples at various concentrations. A typical calibration curve range is 10-2000 µg/L for both perhexiline and its metabolites.[2]

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (unknown, CC, or QC) in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 30 seconds to precipitate the plasma proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Dilute the supernatant with an appropriate volume of water or mobile phase A before injection into the LC-MS/MS system.

LC-MS/MS Analysis

Chromatographic Conditions:

ParameterCondition
Column Phenyl-Hexyl, 50 x 2.1 mm, 5 µm[2]
Mobile Phase A 0.05% Formic acid in water[2]
Mobile Phase B Methanol[2]
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Gradient A typical gradient starts at a low percentage of mobile phase B, ramps up to a high percentage to elute the analytes, and then re-equilibrates to the initial conditions.

Mass Spectrometric Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[2]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Specific precursor-to-product ion transitions for each analyte and the internal standard should be optimized. For example: Perhexiline (m/z 278.3 -> 196.2), cis-Hydroxyperhexiline (m/z 294.3 -> 212.2).
Ion Source Temp. 500 °C
Collision Gas Argon

Data Presentation: Quantitative Method Validation Summary

The following tables summarize typical validation parameters for a bioanalytical method for perhexiline and its metabolites.

Table 1: Linearity and Sensitivity

AnalyteLLOQ (µg/L)ULOQ (µg/L)Correlation Coefficient (r²)
Perhexiline102000>0.99
cis-Hydroxyperhexiline102000>0.99
trans-Hydroxyperhexiline102000>0.99
Data based on findings from Zhang et al. (2009).[2]

Table 2: Accuracy and Precision

AnalyteQC Level (µg/L)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
Perhexiline Low (30)< 8.1< 8.1< ±10
Mid (300)< 8.1< 8.1< ±10
High (1500)< 8.1< 8.1< ±10
cis-Hydroxyperhexiline Low (30)< 8.1< 8.1< ±10
Mid (300)< 8.1< 8.1< ±10
High (1500)< 8.1< 8.1< ±10
Data based on findings from Zhang et al. (2009).[2]

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and specific approach for the simultaneous quantification of perhexiline and its major metabolites in human plasma. The simple protein precipitation sample preparation method allows for high-throughput analysis, which is essential for routine therapeutic drug monitoring. This detailed protocol and the accompanying validation data demonstrate the suitability of this method for clinical and research applications, aiding in the safe and effective use of perhexiline.

References

Application Notes and Protocols for Perhexiline Quantification in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for three common sample preparation techniques for the quantification of perhexiline (B1211775) in plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The selection of the appropriate method depends on the desired balance between sample cleanliness, recovery, throughput, and cost.

Comparative Summary of Sample Preparation Techniques

The following table summarizes the key quantitative performance characteristics of the described methods for perhexiline quantification.

TechniqueAnalyteMatrixRecovery (%)LLOQ (ng/mL)Matrix Effect
Protein Precipitation (PPT) Perhexiline & cis-hydroxyperhexilineHuman Plasma>90% (typical for PPT of small molecules)10[1]Potential for significant ion suppression/enhancement[2][3]
Liquid-Liquid Extraction (LLE) PerhexilineHuman Plasma~70-85% (typical for basic drugs)5[4]Moderate, generally less than PPT
Solid-Phase Extraction (SPE) Perhexiline (as a basic drug)Human Plasma>90% (achievable with optimized methods)[5]1 (achieved for other basic drugs)[5]Minimal, provides the cleanest extracts[5][6]

Experimental Protocols and Workflows

Protein Precipitation (PPT)

A rapid and straightforward method for removing the bulk of proteins from plasma samples. It is a high-throughput technique but may result in less clean extracts compared to LLE and SPE, potentially leading to more significant matrix effects in LC-MS/MS analysis.[2][3]

Experimental Protocol:

  • Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard solution (e.g., nordoxepin in methanol) to each sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each tube.

  • Vortexing: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase for concentration of the analyte.

  • Analysis: Inject an aliquot of the supernatant (or reconstituted sample) into the LC-MS/MS system.[1]

Workflow Diagram:

PPT_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is add_ppt Add Acetonitrile (3:1 v/v) add_is->add_ppt vortex Vortex add_ppt->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analyze LC-MS/MS Analysis transfer->analyze

Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE)

LLE separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases (typically aqueous and organic). For basic drugs like perhexiline, the pH of the aqueous phase is adjusted to suppress the ionization of the analyte, thereby increasing its partitioning into the organic solvent.

Experimental Protocol:

  • Sample Aliquoting: Pipette 500 µL of human plasma into a glass screw-cap tube.

  • Internal Standard Addition: Add the internal standard solution.

  • Alkalinization: Add 50 µL of 1 M sodium hydroxide (B78521) to raise the pH of the plasma, neutralizing the charge on the perhexiline molecule.

  • Extraction Solvent Addition: Add 2 mL of n-hexane (or diethyl ether).[4]

  • Mixing: Cap the tubes and vortex for 2 minutes to facilitate the extraction of perhexiline into the organic phase.

  • Centrifugation: Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Workflow Diagram:

LLE_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is alkalinize Alkalinize (e.g., NaOH) add_is->alkalinize add_solvent Add Organic Solvent (e.g., n-hexane) alkalinize->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge (3,000 x g, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that separates components of a mixture according to their physical and chemical properties. For perhexiline, a basic drug, a polymeric reversed-phase or cation-exchange sorbent can be effectively used to isolate it from the plasma matrix, resulting in a very clean extract with minimal matrix effects.[5][6]

Experimental Protocol (using a polymeric cation-exchange sorbent):

  • Sample Pre-treatment:

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add the internal standard.

    • Add 300 µL of 2% ammonium (B1175870) hydroxide in water and vortex to mix. This step ensures perhexiline is in its basic, neutral form for retention on a reversed-phase sorbent or charged for a cation-exchange sorbent.[5]

  • SPE Cartridge Conditioning:

    • Condition a polymeric cation-exchange SPE cartridge (e.g., 10 mg, 1 mL) by passing 500 µL of methanol (B129727).

    • Equilibrate the cartridge by passing 500 µL of deionized water. Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Pass the sample through the sorbent at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 500 µL of 5% methanol in deionized water to remove polar interferences.[5]

    • An optional second wash with a stronger organic solvent (e.g., acetonitrile) can be performed to remove non-polar interferences.

  • Elution:

    • Elute the perhexiline and internal standard from the cartridge with 500 µL of methanol (a small amount of acid, e.g., 2% formic acid, can be added to the methanol to facilitate the elution of the basic drug).

  • Post-Elution:

    • Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Workflow Diagram:

SPE_Workflow start Start: Plasma Sample pretreat Pre-treat Sample (Add IS, Dilute with NH4OH) start->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash Cartridge (e.g., 5% Methanol) load->wash elute Elute Analytes (e.g., Methanol) wash->elute evap_recon Evaporate and Reconstitute elute->evap_recon analyze LC-MS/MS Analysis evap_recon->analyze

Solid-Phase Extraction Workflow

References

Revolutionizing Therapeutic Drug Monitoring: A Detailed LC-MS/MS Protocol for cis-Hydroxy perhexiline-d11 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In a significant advancement for therapeutic drug monitoring and pharmacokinetic studies, a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for the quantification of cis-Hydroxy perhexiline-d11. This deuterated internal standard is critical for the accurate measurement of perhexiline (B1211775) and its metabolites, drugs used in the treatment of hypertrophic cardiomyopathy. These detailed application notes provide researchers, scientists, and drug development professionals with the essential mass spectrometry parameters and a comprehensive experimental protocol to ensure precise and reliable results.

Mass Spectrometry Parameters for Enhanced Accuracy

The successful quantification of this compound relies on optimized mass spectrometry parameters. The following table summarizes the key multiple reaction monitoring (MRM) transitions and compound-specific parameters that have been validated for this analysis.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (V)
This compound 305.3 172.2 50 81 31
Perhexiline278.3196.31008125
cis-Hydroxy perhexiline294.3172.21008131
trans-Hydroxy perhexiline294.3172.21008131

These parameters, particularly the specific precursor and product ions for the deuterated internal standard, are fundamental for developing a selective and sensitive bioanalytical method.

Comprehensive Experimental Protocol

This protocol outlines the complete workflow from sample preparation to data acquisition, ensuring reproducibility and accuracy in the analysis of this compound.

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is employed for the extraction of the analytes from plasma samples.

  • Step 1: To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing the internal standard, this compound.

  • Step 2: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Step 3: Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Step 4: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Step 5: Reconstitute the dried extract in 100 µL of the mobile phase.

G cluster_sample_prep Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) acetonitrile 2. Add Acetonitrile with IS (300 µL) plasma->acetonitrile vortex 3. Vortex (1 min) acetonitrile->vortex centrifuge 4. Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant evaporate 6. Evaporate to Dryness supernatant->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute analysis Ready for LC-MS/MS Analysis reconstitute->analysis

A streamlined workflow for plasma sample preparation.
Liquid Chromatography Conditions

Chromatographic separation is achieved using a reversed-phase HPLC system with the following conditions:

ParameterCondition
Column Phenyl-Hexyl, 3 µm, 4.6 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.6 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Mass Spectrometry Detection

An AB Sciex API 4000 LC-MS/MS system, or equivalent, operating in the positive ionization mode is used for detection. The optimized MRM parameters outlined in the table above are crucial for the selective detection and quantification of this compound and the associated analytes.

G cluster_lcms LC-MS/MS Analysis Logical Flow sample_injection Sample Injection lc_separation LC Separation (Phenyl-Hexyl Column) sample_injection->lc_separation esi_source Electrospray Ionization (ESI+) lc_separation->esi_source quadrupole1 Q1: Precursor Ion Selection esi_source->quadrupole1 quadrupole2 Q2: Collision Induced Dissociation (CID) quadrupole1->quadrupole2 quadrupole3 Q3: Product Ion Selection quadrupole2->quadrupole3 detector Detector quadrupole3->detector data_acquisition Data Acquisition & Quantification detector->data_acquisition

Logical flow of the LC-MS/MS analysis process.

Conclusion

The provided mass spectrometry parameters and detailed experimental protocol offer a validated and reliable method for the quantification of this compound. The use of a deuterated internal standard is paramount for correcting for matrix effects and variations in sample processing, thereby ensuring the highest quality data for clinical and research applications. This information will empower laboratories to develop and implement robust bioanalytical assays for perhexiline and its metabolites, ultimately contributing to improved patient care and advancing drug development.

The Gold Standard: Application of Deuterated Standards in Clinical Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Accuracy in Clinical Toxicology

In clinical toxicology, the precise and accurate quantification of drugs, metabolites, and other xenobiotics in biological matrices is paramount for patient diagnosis, treatment monitoring, and forensic investigations. Analytical methods employed in this field must be robust, reliable, and capable of overcoming the inherent complexities of biological samples. One of the most significant challenges in quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), is the "matrix effect," where components of the biological sample can interfere with the ionization of the target analyte, leading to inaccurate measurements.[1][2] To counteract this and other sources of analytical variability, the use of stable isotope-labeled internal standards (SIL-IS), especially deuterated standards, has become the gold standard.[1][3]

Deuterated standards are molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[4] Because their physicochemical properties are nearly identical to the analyte of interest, they serve as ideal internal standards.[5][6] When introduced into a sample at a known concentration at the beginning of the analytical workflow, the deuterated standard experiences the same variations in sample preparation, extraction efficiency, and matrix effects as the target analyte.[1] By measuring the ratio of the analyte's signal to the deuterated standard's signal, these variations can be effectively normalized, leading to significantly improved accuracy and precision.[1][7]

Advantages of Deuterated Standards

The use of deuterated internal standards offers several key advantages over other types of internal standards, such as structural analogs:

  • Compensation for Matrix Effects: Deuterated standards co-elute with the analyte, meaning they experience the same ion suppression or enhancement from the biological matrix, allowing for accurate correction.[1][2][8]

  • Correction for Sample Preparation Variability: Any loss of analyte during extraction or other sample processing steps is mirrored by the deuterated standard, ensuring that the final analyte-to-internal standard ratio remains accurate.[1]

  • Improved Accuracy and Precision: By mitigating the effects of matrix variability and sample preparation inconsistencies, deuterated standards lead to more reliable and reproducible quantitative results.[1][5]

  • Enhanced Method Robustness: Analytical methods that incorporate deuterated standards are generally more rugged and less susceptible to minor variations in experimental conditions.[1]

  • Regulatory Acceptance: Regulatory bodies such as the FDA and EMA recognize the value of deuterated standards in bioanalytical method validation.[8][9]

Quantitative Data Presentation

The superior performance of deuterated internal standards compared to structural analogs is evident in validation studies. The following table summarizes a comparative study for the quantification of the immunosuppressant drug Everolimus.

ParameterDeuterated Internal Standard (Everolimus-d4)Structural Analog Internal Standard (32-desmethoxyrapamycin)
Calibration Curve Slope Closer to 1.0, indicating higher accuracyDeviation from 1.0
Precision (%CV) Lower %CV across quality control samplesHigher %CV, indicating more variability
Accuracy (%Bias) Lower %Bias across quality control samplesHigher %Bias, indicating less accuracy

Data compiled from principles discussed in BenchChem comparative guide.[5]

Experimental Protocols

A robust and reliable analytical method is the foundation of accurate clinical toxicology testing. The following protocols outline the key steps for method validation and sample analysis using deuterated internal standards, in line with regulatory guidelines.[9]

Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable solutions of the analyte and deuterated internal standard.

Protocol:

  • Prepare individual primary stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol, acetonitrile).

  • From the primary stock solutions, prepare separate working solutions for the calibration standards and quality control (QC) samples by diluting the analyte stock solution.

  • Prepare a working solution of the deuterated internal standard at a constant concentration. This solution will be added to all calibration standards, QCs, and unknown samples.

  • Verify the stability of all stock and working solutions under the intended storage conditions.[9]

Bioanalytical Method Validation

Objective: To ensure the analytical method is suitable for its intended purpose.

Protocol:

  • Selectivity:

    • Analyze at least six different sources of the blank biological matrix (e.g., plasma, urine) to assess for interferences at the retention time of the analyte and the deuterated internal standard.

    • The response of any interfering peak in the blank samples should not be more than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte and 5% for the internal standard.[5]

  • Calibration Curve:

    • Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte. A typical calibration curve consists of a blank, a zero sample (matrix with internal standard only), and 6-8 non-zero concentrations covering the expected range.[5]

    • Add the deuterated internal standard working solution to each calibration standard.

    • Process and analyze the calibration standards.

    • Plot the peak area ratio of the analyte to the deuterated internal standard against the nominal concentration of the analyte and determine the best-fit regression model.[9]

  • Accuracy and Precision:

    • Prepare QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

    • Analyze at least five replicates of each QC level in at least three separate analytical runs.

    • Calculate the accuracy (%bias) and precision (%CV). The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the %CV should not exceed 15% (20% for LLOQ).

  • Matrix Effect:

    • Obtain blank matrix from at least six different sources.

    • Prepare two sets of samples for each source at low and high concentrations:

      • Set A: Extract blank matrix and then spike with the analyte and deuterated internal standard.

      • Set B: Spike the analyte and deuterated internal standard at the same concentrations in a neat solution.

    • Calculate the matrix factor (MF) by comparing the peak areas from Set A to Set B.

    • The coefficient of variation (CV) of the internal standard-normalized MF should be ≤15%.[9]

  • Extraction Recovery:

    • Prepare two sets of samples at low, medium, and high concentrations:

      • Set 1: Spiked samples that undergo the full extraction process.

      • Set 2: Post-extraction spiked samples (analyte and internal standard added to the blank matrix extract).

    • Compare the peak areas of the analyte and internal standard from Set 1 to Set 2 to determine the percentage of recovery.

Sample Preparation and Analysis (Example: Protein Precipitation)

Objective: To extract the analyte and internal standard from a biological matrix for LC-MS/MS analysis.

Protocol:

  • Pipette an aliquot of the biological sample (e.g., 100 µL of plasma) into a microcentrifuge tube.

  • Add a precise volume of the deuterated internal standard working solution.

  • Vortex briefly to mix.

  • Add a protein precipitation agent (e.g., 300 µL of acetonitrile).

  • Vortex vigorously for at least 30 seconds to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

  • Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Add_IS Add Deuterated Internal Standard Sample->Add_IS Extraction Extraction (e.g., Protein Precipitation, SPE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_MS LC-MS/MS Analysis Evap_Recon->LC_MS Data_Processing Data Processing (Peak Area Ratio) LC_MS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Result Result Quantification->Result Final Concentration G cluster_without_is Without Internal Standard cluster_with_is With Deuterated Internal Standard cluster_legend Legend Analyte_Signal Analyte Signal Matrix_Effect Matrix Effect (Ion Suppression/Enhancement) Analyte_Signal->Matrix_Effect Observed_Signal Observed Signal (Inaccurate) Matrix_Effect->Observed_Signal Analyte_IS_Signal Analyte + IS Signal Matrix_Effect_IS Matrix Effect (Affects Both Equally) Analyte_IS_Signal->Matrix_Effect_IS Observed_Ratio Observed Analyte/IS Ratio (Accurate) Matrix_Effect_IS->Observed_Ratio Process Process Result Result

References

Troubleshooting & Optimization

Technical Support Center: Addressing Ion Suppression with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression in liquid chromatography-mass spectrometry (LC-MS) analyses. The following resources are designed to help you effectively utilize deuterated internal standards to mitigate matrix effects and ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my results?

A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte is reduced by co-eluting components from the sample matrix.[1][2] These interfering components can include salts, lipids, proteins, and other endogenous molecules.[1][3] This reduction in ionization leads to a decreased signal intensity for the analyte, which can result in a significant underestimation of its concentration, reduced analytical sensitivity, and poor method reproducibility.[2][3][4]

Q2: How do deuterated internal standards work to correct for ion suppression?

A2: Deuterated internal standards are stable isotope-labeled versions of the analyte of interest.[5] Because their physical and chemical properties are nearly identical to the unlabeled analyte, they behave similarly during sample preparation, chromatography, and ionization.[5][6] By adding a known amount of the deuterated standard to the sample early in the workflow, it experiences the same degree of ion suppression as the target analyte.[6] Consequently, the ratio of the analyte signal to the internal standard signal should remain constant, even with signal fluctuations, allowing for accurate quantification.[2][7]

Q3: What are the most critical factors to consider when selecting a deuterated internal standard?

A3: When selecting a deuterated internal standard, several factors are crucial for reliable results:

  • Isotopic Purity: The standard should have a high degree of deuteration (ideally ≥98% isotopic enrichment) to minimize signal overlap with the native analyte.[8][9]

  • Position of Deuterium (B1214612) Labels: Deuterium atoms must be placed in stable, non-exchangeable positions within the molecule to prevent their loss during sample processing.[5][8] Labeling at positions prone to hydrogen-deuterium exchange, such as on heteroatoms (-OH, -NH, -SH), should be avoided.[5][8]

  • Mass Shift: A sufficient mass difference (typically ≥3 amu) between the analyte and the standard is necessary to prevent isotopic crosstalk.[5]

  • Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure they experience the same matrix effects at the same time.[5][8]

Q4: Can a deuterated internal standard fail to correct for ion suppression?

A4: Yes, under certain circumstances, a deuterated internal standard may not fully compensate for ion suppression.[10] Deuteration can sometimes cause a slight shift in chromatographic retention time between the analyte and the internal standard.[2] If this separation occurs in a region of the chromatogram with varying ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate quantification.[2][11] This phenomenon is known as differential matrix effects.[10]

Troubleshooting Guide

Problem 1: Inconsistent analyte/internal standard response ratio across samples.

  • Possible Cause 1: Deuterium exchange with the solvent or matrix.

    • Troubleshooting Step: Verify the stability of the deuterium labels. Ensure the labeling is on stable positions and avoid extreme pH or temperature conditions during sample preparation if the label is potentially labile.[5] An experiment to assess deuterium exchange is detailed in the "Experimental Protocols" section.

  • Possible Cause 2: Differential matrix effects due to chromatographic separation of the analyte and internal standard.

    • Troubleshooting Step: Adjust chromatographic conditions (e.g., gradient, mobile phase composition) to achieve co-elution of the analyte and internal standard.[5] A method to verify co-elution is provided in the "Experimental Protocols" section.

  • Possible Cause 3: Isotopic interference from the analyte or background ions.

    • Troubleshooting Step: Check for and subtract any contribution from the natural isotopic abundance of the analyte to the internal standard's signal, especially at high analyte concentrations.[5]

Problem 2: Poor sensitivity and low signal-to-noise for the analyte, even with an internal standard.

  • Possible Cause: Significant ion suppression from the sample matrix.

    • Troubleshooting Step 1: Assess the Matrix Effect. Perform a post-column infusion experiment to identify regions of significant ion suppression in your chromatogram.[2][3] The protocol for this experiment is provided below.

    • Troubleshooting Step 2: Enhance Sample Cleanup. Implement or optimize sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1][12]

    • Troubleshooting Step 3: Dilute the Sample. Diluting the sample can reduce the concentration of matrix components causing ion suppression, though this may impact the limit of detection.[13][14]

Problem 3: Inaccurate or biased quantification results.

  • Possible Cause 1: Incorrect assessment of the deuterated standard's purity.

    • Troubleshooting Step: Verify the isotopic and chemical purity of the standard, ideally using information from the certificate of analysis or by performing an independent purity assessment.[5]

  • Possible Cause 2: Presence of unlabeled analyte in the deuterated standard stock.

    • Troubleshooting Step: Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte.[5][8] This is crucial for accurate quantification, especially at the lower limit of quantification.

Quantitative Data Summary

The following tables summarize key data related to the performance of deuterated internal standards.

Table 1: Impact of Internal Standard Choice on Assay Precision.

Internal Standard TypeMean Bias (%)Standard Deviation of Bias (%)
Structural Analogue96.88.6
Deuterated Standard100.37.6

This data illustrates an improvement in precision (lower variance) when using a deuterated internal standard compared to a structural analogue.[8]

Table 2: Comparison of Matrix Effects for Deuterated vs. Non-Deuterated Internal Standards.

Internal Standard TypeAnalyteMatrix Factor (MF)IS-Normalized MF%CV of IS-Normalized MF (n=6 lots)
Deuterated ISCompound X0.650.984.2
Non-Deuterated ISCompound X0.681.2515.8

An IS-Normalized Matrix Factor closer to 1 with a lower %CV indicates better compensation for matrix effects across different sample lots.

Experimental Protocols

Protocol 1: Assessment of Deuterated Internal Standard Stability (Deuterium Exchange)

Objective: To determine if the deuterated internal standard is stable under the experimental conditions and does not exchange deuterium with the surrounding solvent or matrix.

Methodology:

  • Spike the deuterated internal standard into a blank matrix at a concentration similar to that used in the analytical method.

  • Incubate the sample under the same conditions (e.g., temperature, pH, time) as a typical sample preparation.

  • Analyze the sample by LC-MS/MS, monitoring for the mass transition of the unlabeled analyte.

  • A significant increase in the signal for the unlabeled analyte over time indicates deuterium exchange.[5]

Protocol 2: Verification of Analyte and Internal Standard Co-elution

Objective: To confirm that the analyte and its deuterated internal standard have identical retention times under the established chromatographic conditions.

Methodology:

  • Prepare separate solutions of the analyte and the deuterated internal standard.

  • Prepare a mixed solution containing both the analyte and the internal standard.

  • Inject the individual and mixed solutions separately onto the LC-MS system.

  • Acquire data in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, monitoring for both the analyte and the internal standard.

  • Overlay the chromatograms from the mixed solution injection to visually inspect for any retention time shift between the analyte and the internal standard.[2]

Protocol 3: Qualitative Assessment of Ion Suppression using Post-Column Infusion

Objective: To identify regions in the chromatogram where ion suppression occurs.

Methodology:

  • Prepare a standard solution of your analyte at a concentration that provides a stable and moderate signal.

  • Set up the LC-MS system with the analytical column.

  • Connect the outlet of the LC column to a tee-piece.

  • Connect a syringe pump containing the analyte standard solution to the second port of the tee-piece, infusing at a constant flow rate.

  • Connect the third port of the tee-piece to the mass spectrometer inlet.

  • Inject a blank matrix extract onto the LC column.

  • Monitor the analyte's signal throughout the chromatographic run. Any significant drop in the signal indicates a region of ion suppression.[2][3]

Visualizations

troubleshooting_workflow start Inconsistent Analyte/IS Ratio q1 Potential Deuterium Exchange? start->q1 step1 Verify Label Stability (Protocol 1) q1->step1 Yes q2 Chromatographic Separation? q1->q2 No step1->q2 step2 Optimize Chromatography for Co-elution (Protocol 2) q2->step2 Yes q3 Isotopic Interference? q2->q3 No step2->q3 step3 Check for Analyte Contribution to IS Signal q3->step3 Yes end Issue Resolved q3->end No step3->end

Caption: Troubleshooting workflow for inconsistent analyte to internal standard ratios.

matrix_effect_assessment cluster_LC LC System cluster_infusion Post-Column Infusion lc_column Analytical Column tee T-piece lc_column->tee syringe_pump Syringe Pump (Analyte Solution) syringe_pump->tee ms Mass Spectrometer tee->ms

Caption: Experimental setup for post-column infusion to assess matrix effects.

is_selection_logic start Select Deuterated Internal Standard check1 High Isotopic Purity? (>=98%) start->check1 check2 Stable Label Position? (No exchange) check1->check2 Yes fail Re-evaluate Standard Choice check1->fail No check3 Sufficient Mass Shift? (>=3 amu) check2->check3 Yes check2->fail No check4 Co-elutes with Analyte? check3->check4 Yes check3->fail No pass Suitable Internal Standard check4->pass Yes check4->fail No

Caption: Decision logic for selecting a suitable deuterated internal standard.

References

Technical Support Center: Optimizing Perhexiline Metabolite Recovery from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the recovery and analysis of perhexiline (B1211775) and its metabolites from plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting perhexiline and its metabolites from plasma?

A1: The most frequently employed methods are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method often depends on the desired level of sample cleanup, sensitivity requirements, and the analytical technique used for detection (e.g., LC-MS/MS or HPLC).

Q2: Why am I seeing low sensitivity when using HPLC with UV detection for perhexiline analysis?

A2: Perhexiline and its major hydroxy metabolites lack a strong UV-absorbing chromophore.[1][2] This inherent property of the molecule leads to poor sensitivity with UV detection. To overcome this, it is recommended to use analytical techniques with higher sensitivity, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), or to employ a derivatization step to introduce a fluorescent tag for HPLC with fluorescence detection.[3][4]

Q3: What is derivatization and when is it necessary for perhexiline analysis?

A3: Derivatization is the chemical modification of a compound to enhance its analytical properties. For perhexiline, pre-column derivatization is often used to attach a fluorescent molecule, making it detectable by a fluorescence detector, which offers significantly higher sensitivity than UV detection.[3][4] Common derivatizing agents include dansyl chloride and trans-4-nitrocinnamoyl chloride.[3][5]

Q4: What are the key metabolites of perhexiline that I should be monitoring in plasma?

A4: The major and most commonly monitored metabolite of perhexiline in plasma is cis-hydroxyperhexiline.[2][6] Monitoring the ratio of perhexiline to cis-hydroxyperhexiline can be important for therapeutic drug monitoring.[2]

Troubleshooting Guides

Low Analyte Recovery
Potential Cause Troubleshooting Steps
Inefficient Protein Precipitation Ensure the correct ratio of organic solvent (typically acetonitrile) to plasma is used. A common starting point is 3:1 (v/v).[7] Inadequate mixing or incubation time can also lead to incomplete precipitation.
Suboptimal Liquid-Liquid Extraction Conditions Check the pH of the aqueous plasma sample before extraction. Perhexiline is a basic compound, and extraction into an organic solvent is more efficient at an alkaline pH.[3] Ensure vigorous mixing (vortexing) to maximize the surface area for extraction.
Analyte Adsorption Perhexiline can be "sticky" and adsorb to glass or plastic surfaces. Consider using low-adsorption tubes and pipette tips. The addition of a small amount of a competing amine to the reconstitution solvent can sometimes help.
Improper Solid-Phase Extraction (SPE) Protocol Ensure the SPE cartridge is appropriate for the analyte (e.g., a reversed-phase sorbent). Optimize the wash and elution steps. An inadequate wash may lead to co-elution of interferences, while an elution solvent that is too weak will result in incomplete recovery.
High Signal Variability or Poor Reproducibility
Potential Cause Troubleshooting Steps
Matrix Effects in LC-MS/MS Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, are a common issue in bioanalysis. To mitigate this, improve sample cleanup by using LLE or SPE instead of protein precipitation.[8] The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.
Inconsistent Evaporation and Reconstitution If an evaporation step is used, ensure complete drying of the sample. The reconstitution solvent and mixing method should be consistent across all samples to ensure complete dissolution of the analyte.
Precipitate Carryover After protein precipitation and centrifugation, carefully aspirate the supernatant without disturbing the protein pellet. Any carryover of precipitated protein can interfere with the analysis.

Data Presentation: Comparison of Extraction Methods

The following table summarizes typical performance characteristics of different extraction methods for perhexiline and its metabolites from plasma. Note that specific recovery percentages can vary based on the detailed protocol and the specific metabolite.

Extraction Method Typical Recovery Advantages Disadvantages Typical Application
Protein Precipitation (PPT) with Acetonitrile (B52724) >90% for fexofenadine (B15129) (as a proxy)[9]Fast, simple, high-throughput, and cost-effective.[7]Minimal sample cleanup, high potential for matrix effects.[8]High-throughput screening, LC-MS/MS analysis where matrix effects can be managed.[6]
Liquid-Liquid Extraction (LLE) with n-Hexane Lower than PPT (can be 10-20% lower for some analytes)Cleaner extracts than PPT, reducing matrix effects.More labor-intensive, may be difficult to automate, uses larger volumes of organic solvents.[9]HPLC with fluorescence detection, LC-MS/MS when cleaner samples are required.[3]
Solid-Phase Extraction (SPE) Generally high and reproducible.Provides the cleanest extracts, high selectivity, and is easily automated.[10]More expensive, requires method development to optimize sorbent and solvents.[10]When high sensitivity and minimal matrix effects are critical.

Experimental Protocols

Protein Precipitation (PPT)
  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 30 seconds to precipitate the proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable mobile phase for injection into the LC system.

Liquid-Liquid Extraction (LLE)
  • To 200 µL of plasma sample in a glass tube, add the internal standard.

  • Alkalinize the plasma by adding a small volume of a basic solution (e.g., 1M sodium hydroxide) to raise the pH above 9.

  • Add 1 mL of n-hexane (or another suitable water-immiscible organic solvent).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction centrifuge Centrifugation/ Separation extraction->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation reconstitute->hplc detection Detection (MS/MS or Fluorescence) hplc->detection data Data Acquisition & Processing detection->data

Caption: General experimental workflow for the extraction and analysis of perhexiline from plasma.

troubleshooting_workflow start Problem Encountered (e.g., Low Recovery) check_extraction Review Extraction Protocol start->check_extraction is_ppt Using PPT? check_extraction->is_ppt is_lle Using LLE? check_extraction->is_lle is_spe Using SPE? check_extraction->is_spe ppt_solution Check Solvent:Plasma Ratio Ensure Thorough Mixing is_ppt->ppt_solution Yes lle_solution Verify pH of Plasma Increase Vortex Time is_lle->lle_solution Yes spe_solution Optimize Wash/Elution Solvents Check Sorbent Type is_spe->spe_solution Yes check_adsorption Consider Analyte Adsorption ppt_solution->check_adsorption lle_solution->check_adsorption spe_solution->check_adsorption adsorption_solution Use Low-Adsorption Vials Modify Reconstitution Solvent check_adsorption->adsorption_solution end Problem Resolved adsorption_solution->end

Caption: A logical troubleshooting workflow for addressing low analyte recovery.

References

Technical Support Center: Managing Chromatographic Shifts of Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing the chromatographic shift of deuterated standards. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting and mitigating issues related to the retention time differences between deuterated internal standards and their non-deuterated counterparts.

Frequently Asked Questions (FAQs)

Q1: Why is my deuterated internal standard eluting at a different retention time than the non-deuterated analyte?

This phenomenon is known as the "chromatographic isotope effect" or "deuterium isotope effect" and is an expected behavior in many cases.[1][2] The primary reason for this is the subtle difference in physicochemical properties between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, which can lead to minor changes in the molecule's polarity, hydrophobicity, and van der Waals interactions.[2] In reversed-phase liquid chromatography (RPLC), deuterated compounds are often slightly less hydrophobic and therefore may elute slightly earlier than their non-deuterated (protiated) counterparts.[2][3][4]

Q2: How significant can the retention time shift be, and what factors influence it?

The magnitude of the retention time shift can vary from negligible to several seconds.[5] Several factors influence the extent of this shift:

  • Number and Position of Deuterium (B1214612) Atoms: Generally, a higher number of deuterium atoms in a molecule leads to a more pronounced chromatographic shift.[3] The position of deuteration also plays a role, as it can affect the molecule's overall polarity and interaction with the stationary phase.[3]

  • Chromatographic Conditions: The choice of stationary phase, mobile phase composition (including the type of organic modifier), and column temperature can all modulate the observed retention time difference.[6]

Q3: Can the chromatographic shift of my deuterated standard affect the accuracy of my quantitative results?

Yes, a significant chromatographic shift can compromise the accuracy and precision of quantitative analyses.[2] Ideally, the internal standard should co-elute with the analyte to experience the same matrix effects, such as ion suppression or enhancement in LC-MS.[2] If the deuterated standard and the analyte have different retention times, they may be exposed to different co-eluting matrix components, leading to a disparity in ionization efficiency and ultimately, inaccurate quantification.[2]

Q4: My deuterated standard and analyte used to co-elute, but now I'm observing a shift. What could be the cause?

If you observe a new or changing shift in retention times that was not present before, it is likely due to a change in the chromatographic system rather than the inherent isotope effect. Potential causes include:

  • Mobile Phase Composition: Even minor variations in the mobile phase, such as a slight change in the organic modifier percentage or pH, can impact retention times.[3]

  • Column Temperature: Fluctuations in column temperature can alter mobile phase viscosity and the kinetics of analyte-stationary phase interactions, leading to shifts in retention.[3]

  • Column Degradation: Over time, the stationary phase of the column can degrade, which can alter its selectivity and affect the retention of both the analyte and the internal standard.[1]

  • Insufficient Column Equilibration: Not allowing the column to fully equilibrate with the mobile phase before starting a sequence of analyses can cause a drift in retention times.[3]

Q5: Are there alternatives to deuterated standards that are less prone to chromatographic shifts?

Yes, stable isotope-labeled (SIL) internal standards that utilize heavy isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) are excellent alternatives. These heavier isotopes typically do not cause a noticeable chromatographic shift, ensuring better co-elution with the analyte.[5][7]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Unexpected Retention Time Shifts

This guide provides a step-by-step workflow for diagnosing and resolving unexpected shifts between a deuterated internal standard and the analyte.

dot

TroubleshootingWorkflow Troubleshooting Workflow for Unexpected Retention Time Shifts cluster_0 Initial Observation cluster_1 System Investigation cluster_2 Method Optimization cluster_3 Resolution Start Unexpected RT Shift Observed CheckSystemSuitability Review System Suitability Data (RT, Peak Shape, Resolution) Start->CheckSystemSuitability CheckMobilePhase Verify Mobile Phase Preparation (Composition, pH, Freshness) CheckSystemSuitability->CheckMobilePhase SST Fails or Shows Drift CheckColumn Inspect Column (Age, Performance History, Equilibration) CheckMobilePhase->CheckColumn Mobile Phase OK CheckHardware Examine HPLC/UPLC System (Pump, Injector, Oven Temperature) CheckColumn->CheckHardware Column OK OptimizeMobilePhase Adjust Mobile Phase (Organic %, Modifier Type, pH) CheckHardware->OptimizeMobilePhase Hardware OK, Shift Persists OptimizeTemperature Vary Column Temperature OptimizeMobilePhase->OptimizeTemperature Partial Improvement Resolved RT Shift Resolved/Managed OptimizeMobilePhase->Resolved Co-elution Achieved OptimizeGradient Modify Gradient Profile OptimizeTemperature->OptimizeGradient Partial Improvement OptimizeTemperature->Resolved Co-elution Achieved OptimizeGradient->Resolved Co-elution Achieved ConsiderAlternative Consider Alternative IS (e.g., ¹³C, ¹⁵N-labeled) OptimizeGradient->ConsiderAlternative Shift Still Unacceptable ConsiderAlternative->Resolved

Caption: A logical workflow for troubleshooting unexpected retention time shifts.

Guide 2: Managing the Inherent Isotope Effect

When the observed shift is due to the inherent properties of the deuterated standard, the following steps can help to minimize or manage the separation.

dot

IsotopeEffectManagement Workflow for Managing Inherent Isotope Effect cluster_0 Assessment cluster_1 Method Adjustment cluster_2 Data Processing & Alternatives cluster_3 Outcome Start Characterize RT Shift (Consistent & Reproducible) AssessImpact Evaluate Impact on Quantification (Matrix Effect Study) Start->AssessImpact AdjustMobilePhase Modify Mobile Phase Selectivity (e.g., Acetonitrile vs. Methanol) AssessImpact->AdjustMobilePhase Impact is Significant WidenIntegrationWindow Widen Peak Integration Window AssessImpact->WidenIntegrationWindow Impact is Minor AdjustTemperature Optimize Column Temperature (e.g., Increments of 5°C) AdjustMobilePhase->AdjustTemperature AdjustGradient Alter Gradient Slope (Steeper or Shallower) AdjustTemperature->AdjustGradient UseAlternativeIS Switch to ¹³C or ¹⁵N-labeled IS AdjustGradient->UseAlternativeIS Co-elution Not Achieved AcceptableCoelution Acceptable Co-elution Achieved AdjustGradient->AcceptableCoelution Shift Minimized WidenIntegrationWindow->AcceptableCoelution UseAlternativeIS->AcceptableCoelution

References

stability of cis-Hydroxy perhexiline-d11 in biological matrix

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of cis-Hydroxy perhexiline-d11 in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

A1: this compound is the deuterated stable isotope-labeled internal standard (SIL-IS) for cis-hydroxy perhexiline (B1211775), the major metabolite of the antianginal drug perhexiline. In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), SIL-IS are considered the gold standard.[1][2] They have nearly identical chemical and physical properties to the analyte of interest, which allows them to effectively compensate for variability during sample preparation, extraction, and analysis, leading to improved accuracy and precision of the analytical method.[1][2]

Q2: How stable is this compound in biological matrices like plasma and serum?

Q3: What are the optimal storage conditions for samples containing this compound?

A3: For long-term storage of biological samples containing drug metabolites, freezing at -70°C or below is recommended to minimize degradation.[5] Samples should be processed within 4 hours if kept at ambient temperature and within 24 hours if refrigerated before long-term storage.[5] It is crucial to avoid repeated freeze-thaw cycles, as this can affect the stability of analytes in plasma.[6][7] When freezing, snap-freezing in liquid nitrogen is preferable to slow freezing at -20°C to maintain metabolite stability.[6][7]

Q4: Can this compound degrade during sample processing?

A4: Yes, several factors during sample preparation can potentially lead to the degradation of this compound. These include exposure to inappropriate pH, light, and elevated temperatures.[8] The stability of the analyte in the final extract (post-preparative stability) should also be assessed, especially if samples are to remain in an autosampler for an extended period.[3]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Low Response for this compound
Possible Cause Troubleshooting Step
Degradation during sample storage or handling Review sample collection and storage procedures. Ensure samples were consistently stored at or below -70°C and that the number of freeze-thaw cycles was minimized.[5][6][7]
Instability in the analytical solvent Verify the stability of stock and working solutions of this compound in the solvent used. Prepare fresh solutions if necessary.
Adsorption to container surfaces Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption.
Ion suppression in the mass spectrometer Evaluate matrix effects.[9] If significant ion suppression is observed, modify the sample preparation procedure (e.g., use a different extraction technique) or chromatographic conditions to separate the analyte from interfering matrix components.
Issue 2: High Variability in the Internal Standard Signal Across a Batch
Possible Cause Troubleshooting Step
Inconsistent sample extraction Ensure the extraction procedure is performed consistently for all samples. Check for uniform vortexing, centrifugation speeds, and evaporation rates.
Inaccurate pipetting of the internal standard Calibrate pipettes regularly. Ensure the internal standard working solution is added to every sample, calibrator, and quality control sample at a consistent volume.[9]
Matrix effects varying between samples Obtain blank matrix from at least six different sources to assess the impact of matrix components on the ionization of the analyte and the internal standard.[9]

Quantitative Data Summary

While specific quantitative stability data for this compound is not publicly available, the following table summarizes typical stability assessments performed during bioanalytical method validation for small molecules in plasma, which would be applicable. The acceptance criteria are generally that the mean concentration of the stability samples should be within ±15% of the nominal concentration.

Stability Test Storage Condition Typical Duration Acceptance Criteria
Freeze-Thaw Stability -20°C or -70°C to room temperatureAt least 3 cyclesMean concentration of stability QCs within ±15% of nominal concentration
Short-Term (Bench-Top) Stability Room temperatureTo cover the duration of sample preparationMean concentration of stability QCs within ±15% of nominal concentration
Long-Term Stability -20°C or -70°CTo cover the duration of the studyMean concentration of stability QCs within ±15% of nominal concentration
Post-Preparative (Autosampler) Stability Autosampler temperature (e.g., 4°C)To cover the expected run timeMean concentration of stability QCs within ±15% of nominal concentration
Stock Solution Stability Refrigerated or room temperatureTo cover the period of useResponse of stability samples within ±10% of fresh stock solution

Experimental Protocols

Protocol 1: Plasma Sample Preparation for LC-MS/MS Analysis

This protocol is a general procedure based on common protein precipitation methods used for the analysis of perhexiline and its metabolites.[10][11]

  • Thawing: Thaw frozen plasma samples at room temperature or in a water bath at a controlled temperature.

  • Aliquoting: Vortex the thawed plasma sample and pipette 100 µL into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound working solution (at a concentration that yields a response comparable to the analyte in the middle of the calibration range) to each plasma sample, calibrator, and quality control sample.

  • Protein Precipitation: Add 300 µL of acetonitrile (B52724) to each tube.

  • Vortexing: Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

Protocol 2: Stability Assessment

This protocol outlines the steps for conducting freeze-thaw and short-term stability studies.

Freeze-Thaw Stability:

  • Use at least three replicates of low and high concentration quality control (QC) samples.

  • Freeze the QC samples at -70°C for at least 12 hours.

  • Thaw the samples completely at room temperature.

  • Repeat the freeze-thaw cycle two more times for a total of three cycles.

  • After the final thaw, process the samples and analyze them with a fresh calibration curve.

  • The mean concentration of the stability QCs should be within ±15% of the nominal concentration.

Short-Term (Bench-Top) Stability:

  • Use at least three replicates of low and high concentration QC samples.

  • Place the QC samples on the bench-top at room temperature for a duration that mimics the sample preparation time (e.g., 4-6 hours).

  • After the specified time, process the samples and analyze them with a fresh calibration curve.

  • The mean concentration of the stability QCs should be within ±15% of the nominal concentration.

Visualizations

Perhexiline_Metabolism Perhexiline Metabolism Pathway Perhexiline Perhexiline CYP2D6 CYP2D6 Perhexiline->CYP2D6 cis_Hydroxy_Perhexiline cis-Hydroxy Perhexiline (Major Metabolite) trans_Hydroxy_Perhexiline trans-Hydroxy Perhexiline (Minor Metabolite) CYP2D6->cis_Hydroxy_Perhexiline Hydroxylation CYP2D6->trans_Hydroxy_Perhexiline Hydroxylation

Caption: Metabolic pathway of perhexiline to its major metabolites.

Bioanalytical_Workflow Bioanalytical Workflow for cis-Hydroxy Perhexiline Sample_Collection 1. Sample Collection (e.g., Plasma) Sample_Storage 2. Sample Storage (≤ -70°C) Sample_Collection->Sample_Storage Sample_Prep 3. Sample Preparation (Protein Precipitation) Sample_Storage->Sample_Prep LC_MS_Analysis 4. LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis IS_Addition Addition of This compound IS_Addition->Sample_Prep Data_Processing 5. Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Typical experimental workflow for bioanalysis.

References

Technical Support Center: Resolving Co-elution of Perhexiline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving co-elution issues with perhexiline (B1211775) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and answers to frequently asked questions (FAQs) encountered during the chromatographic analysis of perhexiline.

Understanding the Challenge: Perhexiline Isomers

Perhexiline, with its two chiral centers, exists as four stereoisomers: a pair of enantiomers for the cis-diastereomer and a pair of enantiomers for the trans-diastereomer. These isomers can exhibit different pharmacological and toxicological profiles. Therefore, their accurate separation and quantification are critical. Co-elution, where two or more isomers are not adequately separated by the chromatographic system, is a significant analytical challenge.

Logical Relationship of Perhexiline Isomers

cluster_0 Perhexiline cluster_1 Diastereomers cluster_2 Enantiomers cluster_3 Enantiomers Perhexiline Perhexiline Cis cis-Perhexiline Perhexiline->Cis Trans trans-Perhexiline Perhexiline->Trans Cis_R (+)-cis-Perhexiline Cis->Cis_R Cis_S (-)-cis-Perhexiline Cis->Cis_S Trans_R (+)-trans-Perhexiline Trans->Trans_R Trans_S (-)-trans-Perhexiline Trans->Trans_S

Caption: Relationship between perhexiline diastereomers and their respective enantiomers.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to separate perhexiline isomers?

The different stereoisomers of perhexiline can have distinct metabolic pathways and biological activities. For instance, the drug is metabolized by the polymorphic enzyme CYP2D6, and there is evidence for stereoselective disposition, with (+)-perhexiline concentrations often being higher than (-)-perhexiline in patients. Failure to separate these[1][2] isomers can lead to inaccurate pharmacokinetic and pharmacodynamic assessments.

Q2: What are the primary methods for separating chiral compounds like perhexiline?

High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for resolving enantiomers. The main approaches in HP[3][4][5]LC include:

  • Direct Separation using Chiral Stationary Phases (CSPs): This is the most popular method, where the chiral analyte forms transient diastereomeric complexes with the chiral selector immobilized on the stationary phase.

  • Indirect Separation[4][6] via Chiral Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (like C18).

  • Using Chiral Mobile[1][6] Phase Additives (CMPAs): A chiral selector is added to the mobile phase to form diastereomeric complexes with the analyte in the column.

Q3: I see a single, broad peak for perhexiline. How can I confirm co-elution?

Confirming co-elution is the first step in troubleshooting.

  • Peak Shape Analysis[7]: Co-eluting peaks often appear as shoulders on a main peak, or they can cause the peak to be broader or more asymmetric than expected.

  • Detector-Specific M[7][8]ethods: If using a Diode Array Detector (DAD), peak purity analysis can compare spectra across the peak. Different spectra suggest multiple components. For Mass Spectrometry (MS[8]), acquiring mass spectra at different points across the peak can reveal different fragmentation patterns or ion ratios if multiple isomers are present.

Troubleshooting[7][9] Guide: Resolving Co-eluting Perhexiline Isomers

This guide provides a systematic workflow to diagnose and resolve co-elution issues. The primary goal is to improve chromatographic resolution by manipulating selectivity (α), efficiency (N), and retention factor (k').

G start Start: Co-elution Suspected confirm Confirm Co-elution (Peak Shape, Peak Purity, MS Slicing) start->confirm is_chiral Using a Chiral Stationary Phase (CSP)? confirm->is_chiral select_csp Select Appropriate CSP (e.g., polysaccharide-based) is_chiral->select_csp No optimize_mobile Optimize Mobile Phase (Organic modifier, additive) is_chiral->optimize_mobile Yes select_csp->optimize_mobile check_res1 Resolution Improved? optimize_mobile->check_res1 optimize_params Adjust Operating Parameters (Flow Rate, Temperature) check_res1->optimize_params No end_success Resolution Achieved check_res1->end_success Yes check_res2 Resolution Improved? optimize_params->check_res2 consider_deriv Consider Indirect Method: Chiral Derivatization check_res2->consider_deriv No check_res2->end_success Yes end_fail Consult Advanced Methods (SFC, 2D-LC) consider_deriv->end_fail

Caption: A logical workflow for troubleshooting perhexiline isomer co-elution.

Step 1: Evaluate and Select the Stationary Phase

The choice of column is the most critical factor for resolving isomers.

  • For Direct Enantiomeric Separation: A Chiral Stationary Phase (CSP) is required. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are highly versatile and often successful for separating a wide range of chiral compounds.

  • For Indirect Separa[5]tion (after derivatization): A standard reversed-phase column (e.g., C18) is typically sufficient to separate the resulting diastereomers.

Step 2: Optimize th[1]e Mobile Phase

Mobile phase composition directly influences selectivity.

  • Organic Modifier: In normal-phase chromatography on a CSP, the type and concentration of the alcohol modifier (e.g., ethanol, isopropanol) in the nonpolar solvent (e.g., hexane) are critical. In reversed-phase, modifiers like acetonitrile (B52724) or methanol (B129727) are adjusted.

  • Additives: Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can significantly improve peak shape and resolution by suppressing unwanted interactions with the stationary phase.

Step 3: Adjust Operating Parameters

Fine-tuning the instrument parameters can enhance separation.

  • Temperature: Lowering the column temperature often increases retention and can improve resolution, although it may also broaden peaks. Conversely, increasing the temperature can improve efficiency. It is crucial to experime[9]nt within the column's stable temperature range.

  • Flow Rate: Reducing the flow rate can lead to better resolution by allowing more time for interactions between the analytes and the stationary phase, but this will increase the total run time.

ParameterStrategy t[9]o Improve ResolutionPotential Trade-Off
Stationary Phase Switch to a CSP with different selectivity (e.g., cellulose vs. amylose-based).Requires purchasing a new column.
Mobile Phase Change organic modifier type or concentration; add acidic/basic modifier.May require significant method re-optimization.
Temperature Decrease temperature to enhance selectivity.Increased backpressure and longer run times.
Flow Rate Decrease flow rate to increase efficiency.Longer analysis time.
Column Length Increase column length for higher efficiency.Increased backpressure [9]and longer run times.

Key Experimental Protocol: Indirect Enantioselective Assay

This protocol outlines a general method for the indirect separation of perhexiline enantiomers by forming diastereomers, based on established principles.

Objective: To separa[1]te and quantify (+)- and (-)-perhexiline in a plasma sample.

Methodology:

  • Sample Preparation (Plasma Extraction):

    • To 100 µL of plasma, add an internal standard.

    • Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol).

    • Vortex and centrifuge the sample.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Chiral Derivatization:

    • Reconstitute the dried extract in a suitable solvent (e.g., dichloromethane).

    • Add a chiral derivatizing agent, such as (R)-(-)-1-(1-naphthyl)ethyl isocyanate.

    • Allow the reaction to proceed at room temperature for approximately 30 minutes to form diastereomeric urea (B33335) derivatives.

    • Evaporate the solvent.

  • HPLC Analysis:

    • Reconstitute the derivatized sample in the mobile phase.

    • Inject the sample onto a standard achiral HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm).

    • Mobile Phase: Use a gradient elution with a mixture of methanol and water.

    • Detection: Use a fluorescence detector, as the naphthyl group introduced during derivatization provides a strong fluorophore.

    • Quantification: Create a calibration curve using standards of known concentrations for each enantiomer that have undergone the same derivatization process.

Mechanism of Action: Perhexiline's Impact on Myocardial Metabolism

Perhexiline primarily acts by inhibiting the carnitine palmitoyltransferase (CPT) enzymes, CPT-1 and CPT-2. This inhibition blocks th[10][11]e transport of long-chain fatty acids into the mitochondria for beta-oxidation. As a result, the heart muscle shifts its energy metabolism from fatty acids to the more oxygen-efficient pathway of glucose oxidation (glycolysis). This "oxygen-sparing" eff[12][13]ect is the basis for its antianginal properties.

cluster_0 Mitochondrion CPT1 CPT-1 CPT2 CPT-2 CPT1->CPT2 Long-Chain Acyl-Carnitine BetaOx Beta-Oxidation CPT2->BetaOx Long-Chain Acyl-CoA ATP ATP Production (More O2 Efficient) BetaOx->ATP Less ATP per O2 LCFA Long-Chain Fatty Acids (in Cytosol) LCFA->CPT1 Perhexiline Perhexiline Perhexiline->CPT1 Inhibits Perhexiline->CPT2 Inhibits Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Glycolysis->ATP

Caption: Perhexiline inhibits CPT-1/2, shifting energy metabolism from fatty acids to glycolysis.

References

common pitfalls when using deuterated internal standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of deuterated internal standards in analytical testing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical problems associated with deuterated internal standards?

A1: The most frequently encountered issues include:

  • Isotopic Exchange: The loss of deuterium (B1214612) atoms and their replacement with hydrogen from the surrounding environment.[1][2][3]

  • Chromatographic Shift: The deuterated internal standard (IS) and the analyte having slightly different retention times.[1][2][3][4][5][6]

  • Differential Matrix Effects: The analyte and the IS experiencing different levels of ion suppression or enhancement from the sample matrix, often as a result of a chromatographic shift.[1][4][7][8]

  • Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated IS.[1][2]

  • In-source Instability: The deuterated IS exhibiting different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.[1]

Q2: Why is my deuterated internal standard losing its deuterium label (isotopic exchange)?

A2: Isotopic exchange, or back-exchange, can occur when deuterium atoms on the internal standard are replaced by protons from the solvent or sample matrix. This is more likely to happen under the following conditions:

  • Label Position: Deuterium atoms are more susceptible to exchange if they are located on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group (C=O).[1][2][9] Aromatic ring labels are generally more stable.[3]

  • pH of the Solution: Storing or analyzing deuterated compounds in acidic or basic solutions can catalyze the exchange.[1][3][10]

  • Temperature: Higher temperatures can increase the rate of isotopic exchange.[7][11]

  • Solvent Composition: Protic solvents like water and methanol (B129727) can serve as a source of hydrogen, facilitating the exchange.[7]

Loss of the deuterium label can compromise the accuracy of your results by creating a "false positive" signal for the unlabeled analyte or by causing irreproducible internal standard signals, leading to erroneously high analyte concentrations.[1][7]

Q3: My deuterated internal standard and analyte have different retention times. What causes this and how can I fix it?

A3: This phenomenon is known as the "isotope effect" or "chromatographic shift."[4] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[2][12][13] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can lead to minor differences in the molecule's physicochemical properties, such as lipophilicity.[13] The magnitude of this shift can be influenced by the number and position of the deuterium labels.[12][13]

A significant shift is problematic because if the analyte and IS do not co-elute, they may be subjected to different matrix effects, which undermines the primary purpose of the internal standard and can lead to inaccurate quantification.[2][4][8]

Troubleshooting Guides

Guide 1: Investigating and Mitigating Isotopic Exchange

If you observe a decreasing internal standard response over time or an unexpected increase in your analyte's signal, isotopic exchange may be the culprit.

Experimental Protocol: Assessing Isotopic Stability

Objective: To determine if your deuterated internal standard is stable under your experimental conditions.

Methodology:

  • Prepare Two Sample Sets:

    • Set A (Control): Spike the deuterated internal standard into a clean solvent (e.g., acetonitrile).

    • Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[2]

  • Incubate: Store both sets of samples under the same conditions as your typical analytical method (e.g., time, temperature, pH).[2]

  • Process: Use your established extraction procedure to process the samples.[2]

  • Analyze: Analyze the samples by LC-MS/MS.[2]

  • Evaluate: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase suggests H/D back-exchange.[2] Also, look for a decrease in the internal standard signal over time.[11]

Data Presentation: Hypothetical Isotopic Stability Experiment

ConditionIncubation Time (hours)Temperature (°C)pH% Decrease in IS SignalAnalyte Peak Detected in IS Channel?
Matrix2257.415%Yes
Matrix247.42%No
Reconstitution Solvent2258.530%Yes
Reconstitution Solvent2256.05%No

Interpretation: The data indicates that the internal standard is unstable at room temperature in both the biological matrix and, more significantly, in the slightly basic reconstitution solvent. Lowering the temperature and acidifying the solvent can significantly reduce the extent of isotopic exchange.[11]

Mitigation Strategies:

  • Optimize Storage and Handling: Store stock solutions in non-protic solvents and at low temperatures.[14]

  • Adjust pH: Avoid highly acidic or basic conditions during sample preparation and in the mobile phase.[3]

  • Select a Stable Standard: Choose an internal standard where deuterium labels are on stable positions, such as aromatic carbons, rather than exchangeable sites like -OH or -NH.[9][14]

G cluster_0 Troubleshooting Isotopic Exchange observe Observe Inconsistent IS Response or Analyte Signal Increase assess Assess Stability (Protocol 1) observe->assess exchange_confirmed Isotopic Exchange Confirmed? assess->exchange_confirmed optimize Optimize Conditions: - Adjust pH - Lower Temperature - Change Solvent exchange_confirmed->optimize Yes end_other Consider Other Issues exchange_confirmed->end_other No reselect Select More Stable IS (e.g., aromatic labeling) optimize->reselect end_stable Stable Results optimize->end_stable reselect->end_stable

Troubleshooting workflow for inconsistent deuterated internal standard response.
Guide 2: Addressing Chromatographic Shift and Differential Matrix Effects

Poor accuracy or precision, especially in certain sample lots, may be due to a chromatographic shift leading to differential matrix effects.

Experimental Protocol: Matrix Effect Evaluation

Objective: To quantify the degree of ion suppression or enhancement for an analyte and its deuterated internal standard in a specific matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard in a clean solvent.[1]

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.[1]

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.[1]

  • Analyze: Inject all three sets into the LC-MS/MS system.[1]

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • Process Efficiency (PE) (%) = (Peak Area in Set C / Peak Area in Set A) * 100

Data Presentation: Hypothetical Matrix Effect Experiment

CompoundPeak Area (Set A: Neat)Peak Area (Set B: Post-Spike)Peak Area (Set C: Pre-Spike)Matrix Effect (%)Recovery (%)
Analyte1,000,000600,000510,00060% (Suppression)85%
Deuterated IS1,000,000850,000722,50085% (Suppression)85%

Interpretation: In this example, the analyte experiences more significant ion suppression (60% signal remaining) than the deuterated internal standard (85% signal remaining).[1] This differential matrix effect would lead to an overestimation of the analyte concentration.

Mitigation Strategies:

  • Overlay Chromatograms: Visually confirm the degree of separation between the analyte and the IS.[2][13]

  • Modify Chromatographic Conditions:

    • Adjust the mobile phase composition or gradient to improve co-elution.[1][3]

    • Change the column temperature.[13]

  • Use a Lower Resolution Column: In some cases, a column with lower resolution can promote the overlap of the analyte and internal standard peaks.[8]

  • Consider an Alternative IS: If co-elution cannot be achieved, consider an internal standard labeled with ¹³C or ¹⁵N, which are less likely to exhibit a chromatographic shift.[13]

G cluster_1 Addressing Chromatographic Shift start Poor Accuracy or Precision Observed check_coelution Overlay Chromatograms of Analyte and IS start->check_coelution shift_present Significant Shift? check_coelution->shift_present modify_lc Modify LC Method: - Mobile Phase - Gradient - Temperature shift_present->modify_lc Yes end_good Co-elution Achieved shift_present->end_good No change_column Use Lower Resolution Column modify_lc->change_column modify_lc->end_good alt_is Consider ¹³C or ¹⁵N IS change_column->alt_is change_column->end_good end_bad Co-elution Not Achieved alt_is->end_bad

Logical workflow for mitigating chromatographic shifts.
Guide 3: Assessing Internal Standard Purity

The presence of unlabeled analyte in your deuterated internal standard can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).

Experimental Protocol: Assessing Contribution from Internal Standard

Objective: To determine if the deuterated internal standard contains a significant amount of the unlabeled analyte.

Methodology:

  • Prepare a Blank Sample: Use a matrix sample that is known to contain no analyte.[1]

  • Spike with Internal Standard: Add the deuterated internal standard at the concentration used in your assay.[1]

  • Analyze: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.[1]

  • Evaluate: The response for the unlabeled analyte should be less than 20% of the response of the LLOQ for the analyte. If it is higher, it indicates significant contamination of the IS.[1]

Mitigation Strategies:

  • Request Certificate of Analysis: Always obtain a certificate of analysis from your supplier that specifies the isotopic and chemical purity.[2] High isotopic enrichment (≥98%) and chemical purity (>99%) are essential for accurate results.[2][15]

  • Source High-Purity Standards: Purchase standards from reputable suppliers who provide detailed quality control documentation.

G cluster_2 Impact of Internal Standard Purity is_purity Deuterated IS Purity unlabeled_analyte Contains Unlabeled Analyte? is_purity->unlabeled_analyte accurate_quant Accurate Quantification unlabeled_analyte->accurate_quant No (<0.1%) inaccurate_quant Overestimation of Analyte (Especially at LLOQ) unlabeled_analyte->inaccurate_quant Yes (>0.1%)

Impact of internal standard purity on assay accuracy.

References

Validation & Comparative

A Comparative Guide to Perhexiline Quantification Assays for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of analytical methods for the quantification of perhexiline (B1211775), a critical therapeutic drug for patients with refractory angina. The performance of various assays is compared using experimental data from published studies, with a focus on providing researchers, scientists, and drug development professionals with the information needed to select the most appropriate method for their applications. This guide summarizes key performance data in tabular format, details experimental protocols, and visualizes the inter-laboratory comparison workflow.

Performance Comparison of Perhexiline Quantification Assays

The accurate measurement of perhexiline plasma concentrations is crucial for optimizing therapeutic efficacy while minimizing the risk of toxicity.[1] Historically, various analytical methods have been employed, with a clear trend towards the adoption of more sensitive and specific technologies. The following tables summarize the performance characteristics of commonly cited methods for perhexiline quantification.

MethodLower Limit of Quantification (LLOQ)Linearity (r)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy/Bias (%)
LC-MS/MS 10 µg/L>0.999≤8.1%≤8.1%≤ ±10%
HPLC with Fluorescence Detection 30 µg/L (Perhexiline), 20 µg/L (Hydroxyperhexiline)Not Reported1.4% - 3.7%4.7% - 5.8%Not Reported

Table 1: Performance characteristics of different perhexiline quantification assays.

Inter-Laboratory Comparison ParameterFinding
Number of Participating Laboratories 8
Study Duration 30 months
Mean Relative Standard Deviation (RSD) 18.2%
Mean Percentage Bias Within ±8% of target concentrations

Table 2: Summary of an inter-laboratory proficiency testing program for perhexiline therapeutic drug monitoring in Australia.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical assays. Below are protocols for the more contemporary Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which has largely superseded older techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection due to its superior sensitivity and specificity.[2]

LC-MS/MS Method for Perhexiline Quantification

This protocol is based on a validated method for the determination of perhexiline and its major metabolite, cis-hydroxyperhexiline, in human plasma.[3]

1. Sample Preparation (Protein Precipitation):

  • To a sample of human plasma, add an internal standard (e.g., nordoxepin).

  • Precipitate the plasma proteins by adding acetonitrile.

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

2. Chromatographic Separation:

  • Chromatography System: A high-performance liquid chromatography (HPLC) system.

  • Column: A phenyl-hexyl column is suitable for resolving perhexiline and its metabolites.

  • Mobile Phase: A gradient elution using 0.05% formic acid in water and methanol.

  • Flow Rate: A constant flow rate as specified by the validated method.

  • Injection Volume: A small volume of the prepared sample supernatant is injected onto the column.

3. Mass Spectrometric Detection:

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: The instrument is set to monitor for specific precursor-to-product ion transitions for perhexiline, its metabolites, and the internal standard to ensure specificity and accurate quantification.

Older HPLC methods with fluorescence detection required a more laborious derivatization step to make the non-fluorescent perhexiline molecule detectable.[2]

Inter-Laboratory Comparison Workflow

To ensure consistency and accuracy of perhexiline quantification across different testing facilities, inter-laboratory comparison or proficiency testing (PT) programs are essential.[1] These programs help identify analytical problems and unacceptable variability among laboratories.[1]

G cluster_0 Preparation Phase cluster_1 Analysis Phase cluster_2 Evaluation Phase A PT Provider Prepares Samples (Spiked Plasma & Patient Pools) B Homogeneity & Stability Testing A->B Quality Control D Participating Laboratories (n=8) Analyze Samples C Sample Distribution to Participating Labs B->C C->D E Results Submitted to PT Provider D->E F Statistical Analysis (Mean, SD, Bias, RSD) E->F G Performance Report Generation F->G H Identification of Outliers & Unacceptable Variability G->H I Corrective Action by Laboratories H->I

Caption: Workflow of an inter-laboratory comparison for perhexiline quantification.

Signaling Pathways and Logical Relationships

The choice of a quantification assay has a direct impact on the reliability of clinical decisions. The following diagram illustrates the logical flow from sample analysis to patient management.

G cluster_0 Analytical Phase cluster_1 Clinical Interpretation & Action cluster_2 Potential Outcomes A Patient Plasma Sample B Perhexiline Quantification Assay (e.g., LC-MS/MS) A->B C Plasma Concentration Result (e.g., µg/L) B->C D Comparison to Therapeutic Range (150-600 µg/L) C->D Data Input E Dose Adjustment Decision D->E G Sub-therapeutic D->G H Therapeutic D->H 150-600 µg/L I Toxic D->I >600 µg/L F Optimized Therapeutic Outcome E->F G->E Increase Dose H->E Maintain Dose I->E Decrease Dose

Caption: Logical relationship from assay result to clinical decision-making.

References

A Comparative Guide to Perhexiline Bioanalytical Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of analytical methodologies for the quantification of perhexiline (B1211775) in biological matrices, supported by experimental data.

This guide provides a detailed comparison of various bioanalytical methods for the quantification of perhexiline and its major metabolite, cis-hydroxyperhexiline, in human plasma. The information is intended for researchers, scientists, and drug development professionals involved in therapeutic drug monitoring (TDM) and pharmacokinetic studies of perhexiline. Due to its narrow therapeutic index and polymorphic metabolism, accurate and reliable measurement of perhexiline concentrations is crucial for patient safety and therapeutic efficacy.[1][2][3][4]

Methodologies Overview

Historically, the bioanalysis of perhexiline has been challenging due to the molecule's lack of a strong UV-absorbing chromophore.[5][6][7] This led to the development of methods involving derivatization to enable fluorescence detection.[5][7] However, modern bioanalytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have largely superseded these older methods, offering improved sensitivity, specificity, and throughput without the need for derivatization.[1][5][6][7]

This guide will focus on comparing the most prevalent and validated methods:

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-Fluorescence)

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Enantioselective High-Performance Liquid Chromatography (Enantioselective HPLC)

Quantitative Performance Data

The following tables summarize the key validation parameters for different perhexiline bioanalytical methods reported in the literature.

Table 1: Performance Characteristics of an LC-MS/MS Method for Perhexiline and cis-hydroxyperhexiline
ParameterPerhexilinecis-hydroxyperhexilineReference
Linearity Range 10 - 2000 µg/L10 - 2000 µg/L[1]
Correlation Coefficient (r) > 0.999> 0.999[1]
Lower Limit of Quantification (LLOQ) 10 µg/L10 µg/L[1]
Intra-day Precision (CV%) ≤ 8.1%≤ 8.1%[1]
Inter-day Precision (CV%) ≤ 8.1%≤ 8.1%[1]
Bias ≤ ±10%≤ ±10%[1]
Table 2: Performance Characteristics of an Enantioselective HPLC-Fluorescence Method
Parameter(+)-Perhexiline(-)-PerhexilineReference
Linearity Range 0.01 - 2.00 mg/L0.01 - 2.00 mg/L[8]
Intra-assay Precision (CV%) at LLOQ (0.01 mg/L) < 20%< 20%[8]
Inter-assay Precision (CV%) at 0.03 mg/L < 15%< 15%[8]
Intra-assay Bias at LLOQ (0.01 mg/L) < 20%< 20%[8]
Inter-assay Bias at 0.03 mg/L < 15%< 15%[8]

Experimental Protocols

LC-MS/MS Method for Perhexiline and cis-hydroxyperhexiline

This method is characterized by its simplicity and high sensitivity.

1. Sample Preparation:

  • Protein precipitation is a common and efficient method for sample clean-up.[1][5]

  • To a plasma sample, an internal standard (e.g., nordoxepin or deuterated analogs) is added.[1]

  • Acetonitrile is then added to precipitate plasma proteins.[1][5]

  • The sample is centrifuged, and the supernatant is collected for analysis.

2. Chromatographic Conditions:

  • Column: A phenyl-hexyl column is often used for separation.[1]

  • Mobile Phase: A gradient elution with a mixture of 0.05% formic acid in water and methanol (B129727) is typically employed.[1]

  • Flow Rate: A suitable flow rate is maintained to ensure optimal separation.

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in the positive mode is used.[1]

  • Detection: Multiple Reaction Monitoring (MRM) is utilized for quantification, monitoring specific precursor-to-product ion transitions for perhexiline, cis-hydroxyperhexiline, and the internal standard.

Enantioselective HPLC-Fluorescence Method

This method is crucial for studying the stereoselective disposition of perhexiline.

1. Sample Preparation and Derivatization:

  • Following extraction from plasma, a pre-column derivatization step is performed.

  • (R)-(-)-1-(1-napthyl)ethyl isocyanate is used as a chiral derivatizing agent to form fluorescent diastereomers of the perhexiline enantiomers.[8]

2. Chromatographic Conditions:

  • Column: A C18 column is used for the separation of the derivatized enantiomers.[8]

  • Mobile Phase: A gradient elution with a mobile phase composed of methanol and water is employed.[8]

3. Detection:

  • A fluorescence detector is used to monitor the eluted diastereomers.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the LC-MS/MS bioanalysis of perhexiline.

Perhexiline_Bioanalysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation (Phenyl-hexyl column) Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

References

A Researcher's Guide to Perhexiline Extraction from Plasma: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring and pharmacokinetic studies of perhexiline (B1211775), selecting an appropriate extraction method from biological matrices is a critical first step. The choice of extraction technique directly impacts assay sensitivity, accuracy, throughput, and cost. This guide provides an objective comparison of the three most common extraction methodologies for perhexiline from plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), supported by experimental data and detailed protocols.

Performance Comparison of Extraction Methods

The selection of an extraction method is often a trade-off between speed, cost, and the cleanliness of the final extract. The following table summarizes key performance metrics for each technique based on published data. It is important to note that these values are compiled from different studies using various analytical platforms (e.g., HPLC-UV/Fluorescence, LC-MS/MS) and should be considered representative rather than a direct head-to-head comparison.

Performance MetricProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein removal via solvent-induced denaturation and precipitation.Partitioning of analyte between two immiscible liquid phases.Analyte retention on a solid sorbent followed by selective elution.
Typical Recovery Generally high (>80-90%) but analyte-dependent.Variable (can be >90%, but prone to analyte loss).[1]Consistently high (>90% for many basic drugs).[1]
Matrix Effect Can be significant due to co-extracted endogenous components.Moderate; depends on solvent selectivity.Lowest; provides the cleanest extracts.[2]
Limit of Quantitation (LOQ) As low as 10 µg/L reported with LC-MS/MS.[3]0.03 mg/L (30 µg/L) with HPLC-derivatization.[4]Can achieve low ng/mL (µg/L) levels.[1]
Precision (%CV) Typically ≤ 8.1%.[3]Typically < 10%.[4]Typically < 10%.
Speed / Throughput Very fast; high throughput.Moderate; can be labor-intensive.Moderate to high; amenable to automation.
Solvent Consumption Low.High.Low to moderate.
Cost per Sample Low.Low.High.
Simplicity High; minimal steps.Moderate; technique-dependent.Moderate; requires method development.

Experimental Workflows and Diagrams

Visualizing the workflow for each extraction method can help in understanding the complexity and number of steps involved.

PPT_Workflow cluster_ppt Protein Precipitation Workflow plasma 1. Plasma Sample (e.g., 100 µL) add_is Add Internal Standard plasma->add_is Spike add_solvent 2. Add Acetonitrile (B52724) (e.g., 300 µL) add_is->add_solvent vortex 3. Vortex (e.g., 1 min) add_solvent->vortex centrifuge 4. Centrifuge (e.g., 10,000 x g, 5 min) vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant analysis 6. LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for Protein Precipitation (PPT) of Perhexiline.

LLE_Workflow cluster_lle Liquid-Liquid Extraction Workflow plasma 1. Plasma Sample + Internal Standard alkalinize 2. Alkalinize (e.g., add NaOH) plasma->alkalinize add_solvent 3. Add Organic Solvent (e.g., n-Hexane) alkalinize->add_solvent vortex 4. Vortex/Mix add_solvent->vortex centrifuge 5. Centrifuge (Phase Separation) vortex->centrifuge collect_org 6. Collect Organic Layer centrifuge->collect_org evaporate 7. Evaporate to Dryness collect_org->evaporate reconstitute 8. Reconstitute evaporate->reconstitute analysis 9. Analysis reconstitute->analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE) of Perhexiline.

SPE_Workflow cluster_spe Solid-Phase Extraction Workflow (5-Step) condition 1. Condition Sorbent (e.g., Methanol) equilibrate 2. Equilibrate Sorbent (e.g., Water) condition->equilibrate load 3. Load Pre-treated Plasma Sample equilibrate->load wash 4. Wash Sorbent (Remove Interferences) load->wash elute 5. Elute Perhexiline (e.g., Acidified Methanol) wash->elute collect Collect Eluate elute->collect analysis Analysis collect->analysis

Caption: Workflow for Solid-Phase Extraction (SPE) of Perhexiline.

Detailed Experimental Protocols

The following protocols provide a starting point for method development. Optimization is recommended for specific laboratory conditions and analytical instrumentation.

Method 1: Protein Precipitation (PPT)

This method is valued for its speed and simplicity, making it ideal for high-throughput screening.

  • Objective: To rapidly remove the bulk of plasma proteins to allow for direct analysis of the supernatant.

  • Materials:

    • Human plasma

    • Perhexiline internal standard (IS) solution (e.g., a deuterated analog)

    • Acetonitrile (ACN), HPLC grade

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge capable of >10,000 x g

  • Protocol:

    • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution and briefly vortex.

    • Add 300 µL of ice-cold acetonitrile to the plasma sample.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge the sample at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[3]

Method 2: Liquid-Liquid Extraction (LLE)

A classic, cost-effective method that relies on the differential solubility of perhexiline.

  • Objective: To selectively partition perhexiline from the aqueous plasma matrix into an immiscible organic solvent.

  • Materials:

    • Human plasma

    • Internal standard (IS) solution

    • Sodium Hydroxide (NaOH), e.g., 1M solution

    • n-Hexane (or other suitable non-polar solvent like methyl tert-butyl ether)

    • Glass centrifuge tubes

    • Evaporator (e.g., nitrogen stream)

    • Reconstitution solvent (e.g., mobile phase)

  • Protocol:

    • Pipette 500 µL of human plasma into a glass centrifuge tube.

    • Add the internal standard and briefly vortex.

    • Alkalinize the plasma by adding 50 µL of 1M NaOH to ensure perhexiline (a basic compound) is in its un-ionized, more organic-soluble form.

    • Add 2.5 mL of n-hexane to the tube.

    • Cap and vortex for 2 minutes to facilitate extraction.

    • Centrifuge at 2,500 x g for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of reconstitution solvent, vortex, and transfer to an autosampler vial for analysis.

Method 3: Solid-Phase Extraction (SPE)

This method provides the cleanest extracts by selectively retaining the analyte on a solid sorbent, making it ideal for high-sensitivity assays. The protocol below is a generic method for a basic drug like perhexiline using a modern polymeric reversed-phase sorbent.

  • Objective: To isolate perhexiline from plasma interferences by retaining it on a solid sorbent, washing away impurities, and then eluting the concentrated analyte.

  • Materials:

    • Human plasma

    • Internal standard (IS) solution

    • Polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, Phenomenex Strata-X)[5][6]

    • Phosphoric acid or Formic acid

    • Methanol (B129727) (MeOH), HPLC grade

    • Deionized water

    • SPE vacuum manifold

  • Protocol (5-Step):

    • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% phosphoric acid in water. Add internal standard and vortex. This step ensures protein disruption and ionization of perhexiline for better retention.

    • Condition: Pass 1 mL of methanol through the SPE cartridge.

    • Equilibrate: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.

    • Load: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).

    • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute: Elute the perhexiline and internal standard with 1 mL of methanol containing 2% formic acid.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of reconstitution solvent for analysis.

  • Simplified Protocol (3-Step with water-wettable polymer): Modern water-wettable polymeric sorbents (e.g., Oasis HLB, Strata-X PRO) allow for the elimination of the conditioning and equilibration steps, saving time and solvent.[7][8]

    • Load: Load the pre-treated plasma sample directly onto the dry cartridge.

    • Wash: Wash with 1 mL of 5% methanol in water.

    • Elute: Elute with 1 mL of methanol containing 2% formic acid. Proceed with evaporation and reconstitution as above.

References

Perhexiline Assays: A Comparative Guide to Accuracy and Precision with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quantitative bioanalysis of perhexiline (B1211775) is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies. The choice of an internal standard (IS) is a critical factor that directly impacts the accuracy and precision of the assay. This guide provides an objective comparison of the performance of perhexiline assays, highlighting the established benefits of using a deuterated internal standard over non-deuterated alternatives, supported by available experimental data from published literature.

Perhexiline, a drug used for refractory angina and hypertrophic cardiomyopathy, has a narrow therapeutic index and is subject to polymorphic metabolism, making precise measurement of its plasma concentrations essential for patient safety and efficacy.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its quantification.[4][5][6] The gold standard in LC-MS/MS-based bioanalysis is the use of a stable isotope-labeled internal standard (SIL-IS), most commonly a deuterated analog of the analyte.[7][8]

A deuterated IS is chemically identical to the analyte but has a higher mass, allowing it to be distinguished by the mass spectrometer.[9] This near-identical physicochemical behavior ensures that it experiences the same effects as the analyte during sample extraction, chromatography, and ionization, thereby providing the most accurate correction for experimental variability.[10][11]

This guide, therefore, will first present the performance data from validated perhexiline assays using non-deuterated internal standards. It will then discuss the well-established theoretical and practical advantages that a deuterated internal standard would offer, providing a comprehensive overview for assay development and selection.

Performance of Perhexiline Assays with Non-Deuterated Internal Standards

Several validated LC-MS/MS methods for perhexiline quantification in human plasma have been published, utilizing either structural analogs or other unrelated compounds as internal standards. The accuracy and precision of these methods are summarized below.

Table 1: Accuracy and Precision of Perhexiline Assays with Non-Deuterated Internal Standards

Method (Internal Standard)AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%RE)LLOQ (ng/mL)
Camilleri et al., 2017 [10] (PEX-IS: a structural analog)Perhexiline15 (LLOQ)8.09.3-1.315
45 (Low QC)4.45.10.9
750 (Mid QC)2.13.5-1.1
1125 (High QC)1.82.5-0.1
Zhang et al., 2009 [5] (Nordoxepin: a structurally unrelated compound)Perhexiline10 (LLOQ)8.16.210.010
30 (Low QC)4.55.44.0
400 (Mid QC)2.83.13.5
1600 (High QC)2.52.92.1

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; %RE: Percent Relative Error.

These data demonstrate that validated assays using non-deuterated internal standards can achieve acceptable levels of precision and accuracy, generally within the regulatory acceptance criteria of ±15% (±20% at the LLOQ).[6] However, the use of a non-ideal internal standard can present challenges. Structural analogs may have different chromatographic retention times or ionization efficiencies than the analyte, while structurally unrelated compounds are even more likely to behave differently during sample processing and analysis. These differences can lead to inadequate compensation for matrix effects, resulting in decreased accuracy and precision.[5]

The Deuterated Internal Standard Advantage: An Objective Comparison

The use of a deuterated internal standard is considered the gold standard in bioanalysis because it most effectively minimizes analytical variability.[7] Here's a comparative overview of the expected advantages:

Table 2: Comparison of Internal Standard Types for Perhexiline Assays

FeatureDeuterated Internal Standard (IS)Non-Deuterated (Structural Analog) ISNon-Deuterated (Unrelated Compound) IS
Co-elution Nearly identical retention time, ensuring co-elution with perhexiline.[9]May have slightly different retention times.Likely to have different retention times.
Matrix Effect Compensation Considered the most effective way to compensate for matrix effects as both analyte and IS are affected identically.[11]May not fully compensate if chromatographic separation occurs.Poor compensation for matrix effects.
Extraction Recovery Identical extraction recovery to perhexiline.[9]Similar, but can differ.Can have significantly different extraction recovery.
Ionization Efficiency Identical ionization efficiency to perhexiline.[9]Similar, but can differ.Can have significantly different ionization efficiency.
Overall Accuracy & Precision Generally provides the highest accuracy and precision.[7]Good, but potentially compromised by differences in physicochemical properties.Acceptable if validated, but generally less robust.

Experimental Protocols

Below are the summarized experimental protocols for the perhexiline assays using non-deuterated internal standards.

Method 1: Using a Structural Analog Internal Standard (Camilleri et al., 2017)[10]
  • Sample Preparation: Protein precipitation of 50 µL of human plasma with acetonitrile (B52724) containing the internal standards (PEX-IS and CIS-IS).

  • Chromatography: Agela Technologies Venusil XBP C8(L) column (2.1 × 50 mm, 5 µm) with a gradient mobile phase of 0.1% formic acid in water and 0.1% formic acid in 50:50 methanol/acetonitrile. The total run time was approximately 4.5 minutes.

  • Mass Spectrometry: AB Sciex API 4000 LC-MS/MS system in positive ionization mode. Multiple Reaction Monitoring (MRM) was used for quantification.

Method 2: Using a Structurally Unrelated Internal Standard (Zhang et al., 2009)[5]
  • Sample Preparation: Protein precipitation of human plasma with acetonitrile containing the internal standard (nordoxepin).

  • Chromatography: Phenyl-hexyl column with a gradient mobile phase of 0.05% formic acid and methanol.

  • Mass Spectrometry: Detection using electrospray ionization in the positive mode.

Experimental Workflow

The general workflow for a bioanalytical LC-MS/MS assay for perhexiline is illustrated below. This workflow is applicable whether a deuterated or non-deuterated internal standard is used.

Perhexiline Assay Workflow General Workflow for Perhexiline Bioanalytical Assay cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (Calibrator, QC, or Unknown) Add_IS Add Internal Standard (Deuterated or Non-Deuterated) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Injection Inject into LC System Supernatant_Transfer->LC_Injection Chromatographic_Separation Chromatographic Separation LC_Injection->Chromatographic_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) Chromatographic_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantify against Calibration Curve Ratio_Calculation->Quantification

References

A Comparative Guide to Analytical Methods for Perhexiline Quantification: Evaluating Linearity and Range

Author: BenchChem Technical Support Team. Date: December 2025

The therapeutic drug monitoring of perhexiline (B1211775) is critical for optimizing its efficacy in treating conditions like chronic heart failure and refractory angina while mitigating the risk of toxicity.[1][2][3][4] Due to its narrow therapeutic index and variable pharmacokinetics, precise and reliable quantification in biological matrices is essential.[4][5] This guide provides a comparative overview of different analytical methods for perhexiline quantification, with a specific focus on the key validation parameters of linearity and analytical range. The data presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

Historically, methods for perhexiline analysis included gas-liquid chromatography (GLC) and high-performance liquid chromatography (HPLC) with fluorescence detection, often requiring complex derivatization steps due to the molecule's lack of a UV-absorbing chromophore.[1][6][7] Modern bioanalytical laboratories predominantly utilize Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers superior sensitivity, specificity, and speed.[1][6]

Quantitative Comparison of Perhexiline Quantification Methods

The performance of an analytical method is defined by several key parameters, including its linear range and the coefficient of determination (r²). The linear range is the concentration span over which the instrument's response is directly proportional to the analyte concentration. A wider range is often desirable as it can reduce the need for sample dilution. The LLOQ (Lower Limit of Quantitation) represents the lowest concentration that can be measured with acceptable accuracy and precision.

MethodAnalyte(s)Linear RangeCorrelation Coefficient (r)LLOQBiological MatrixReference
LC-MS/MS Perhexiline, cis-hydroxyperhexiline10 - 2,000 µg/L> 0.99910 µg/LHuman Plasma[6][8][9]
LC-MS/MS Perhexiline0.05 - 3.0 mg/L (50 - 3,000 µg/L)Not Specified0.005 mg/L (5 µg/L)Human Plasma[6][8]
LC-MS/MS cis-hydroxyperhexiline0.2 - 6.0 mg/L (200 - 6,000 µg/L)Not Specified0.015 mg/L (15 µg/L)Human Plasma[6][8]
HPLC-Fluorescence (+)- and (-)-perhexiline (enantiomers)0.01 - 2.00 mg/L (10 - 2,000 µg/L)Not Specified0.01 mg/L (10 µg/L)Human Plasma[6]
GLC Perhexiline0.4 - 4.0 mg/L (400 - 4,000 µg/L)Not Specified0.09 mg/L (90 µg/L)Serum[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical assays. Below are representative protocols for the methods compared.

LC-MS/MS Method for Perhexiline and Metabolites

This method is noted for its high sensitivity and specificity, making it the current standard for therapeutic drug monitoring.

  • Sample Preparation:

    • To a 100 µL plasma sample, add an internal standard (e.g., hexadiline (B131605) or a stable isotope-labeled version of perhexiline).[6]

    • Precipitate proteins by adding 300 µL of acetonitrile.

    • Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant and dilute with water before direct injection into the LC-MS/MS system.[6]

  • Chromatographic Conditions:

    • Column: A phenyl-hexyl column is often used for separation.[6][8]

    • Mobile Phase: Gradient elution using a mixture of 0.05% formic acid in water and methanol (B129727).[6][8]

    • Flow Rate: Typically in the range of 0.3-0.6 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.[6][8]

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for perhexiline, its metabolites (e.g., cis-hydroxyperhexiline), and the internal standard, ensuring high selectivity.

HPLC with Fluorescence Detection Method (for Enantiomers)

This method requires a derivatization step to make the perhexiline enantiomers fluorescent, allowing for their detection.

  • Sample Preparation & Derivatization:

    • Extract perhexiline from the plasma sample using a suitable organic solvent.

    • Evaporate the solvent and reconstitute the residue.

    • React the extract with a chiral derivatizing agent that imparts fluorescence to the perhexiline enantiomers.

  • Chromatographic Conditions:

    • Column: A C18 column is typically used.[6]

    • Mobile Phase: Gradient elution with a mobile phase composed of methanol and water.[6]

  • Detection:

    • A fluorescence detector is set to the appropriate excitation and emission wavelengths for the derivatized analytes.

Gas-Liquid Chromatography (GLC) Method

An older, less common method that involves a single extraction and does not require derivatization.[10]

  • Sample Preparation:

    • Perform a single liquid-liquid extraction of the serum sample with an organic solvent.[10]

    • Concentrate the organic layer.

    • Inject an aliquot of the concentrated extract directly into the GLC system.

  • Chromatographic Conditions:

    • Column: A packed or capillary column suitable for amine analysis.

    • Carrier Gas: An inert gas such as nitrogen or helium.

    • Temperature Program: An oven temperature gradient is used to separate the analyte from other matrix components.

  • Detection:

    • A Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) can be used.

Bioanalytical Method Validation Workflow

The validation of a bioanalytical method is a formal process that confirms the testing procedure is suitable for its intended purpose.[11] According to regulatory guidelines from bodies like the FDA and the principles outlined in ICH M10, key parameters such as selectivity, linearity, range, accuracy, and precision must be thoroughly evaluated.[11][12][13][14]

G cluster_workflow Experimental Workflow cluster_validation Method Validation Parameters start Biological Sample (Plasma/Serum) prep Sample Preparation (e.g., Protein Precipitation) start->prep analysis LC-MS/MS Analysis prep->analysis data Data Acquisition & Processing analysis->data linearity Linearity & Range (Calibration Curve) analysis->linearity accuracy Accuracy (% Bias) precision Precision (% CV) selectivity Selectivity & Specificity stability Stability

Caption: Workflow for Perhexiline Bioanalytical Method Validation.

References

A Comparative Guide to Perhexiline Analysis: LC-MS/MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of perhexiline (B1211775) is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies due to its narrow therapeutic index and potential for toxicity.[1][2][3] This guide provides an objective comparison of two common analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the analysis of perhexiline in biological matrices.

The choice of analytical methodology is critical for achieving the required sensitivity, specificity, and throughput. Perhexiline's chemical structure presents a significant challenge for traditional HPLC-UV analysis as it lacks a strong UV-absorbing chromophore.[1][2][4] This limitation has led to the widespread adoption of LC-MS/MS as the preferred method for its quantitative analysis.

Performance Comparison

The following table summarizes the key performance characteristics of LC-MS/MS and HPLC-UV for perhexiline analysis, based on published experimental data.

ParameterLC-MS/MSHPLC-UV
Limit of Quantitation (LOQ) 0.005 - 10 µg/L[3][4][5]~30 µg/L (requires derivatization)[6]
Linearity (r) >0.999[3][4][5]Not explicitly stated
Intra-assay Precision (%CV) < 8.1%[3][4]< 10% (with derivatization)[5]
Inter-assay Precision (%CV) < 8.1%[3][4]< 10% (with derivatization)[5]
Accuracy/Bias (%) < ±10%[3][4]Not explicitly stated
Sample Preparation Simple protein precipitation[3][4][5]Complex derivatization required[5][6]
Specificity High (mass-based detection)[7]Low (potential for interferences)[7]
Run Time ~3 - 4.5 minutes[7]Can be significantly longer (~30 minutes)[7]

As the data indicates, LC-MS/MS offers significantly lower limits of quantitation, enabling the measurement of perhexiline at therapeutic concentrations with high precision and accuracy. The simple sample preparation and short run times also contribute to a higher sample throughput, which is essential in a clinical setting.[1][2]

In contrast, HPLC-UV methods for perhexiline analysis are hampered by the molecule's poor UV absorbance.[1][2] To overcome this, a chemical derivatization step is necessary to introduce a UV-active functional group.[5][6] This additional step complicates the sample preparation protocol, increases the potential for variability, and extends the overall analysis time. Furthermore, the specificity of HPLC-UV can be compromised by co-eluting interferences from the biological matrix, which is less of a concern with the highly selective mass-based detection of MS/MS.[7]

Experimental Protocols

LC-MS/MS Method

A typical LC-MS/MS workflow for perhexiline analysis involves a straightforward protein precipitation step followed by direct injection into the LC-MS/MS system.

  • Sample Preparation:

    • To a plasma sample, add an internal standard (e.g., hexadiline (B131605) or a stable isotope-labeled perhexiline).[4]

    • Precipitate proteins by adding a solvent like acetonitrile (B52724).[3][4][5]

    • Centrifuge to pellet the precipitated proteins.

    • Inject the supernatant directly or after dilution.[4][5]

  • Chromatographic Conditions:

    • Column: A C8 or Phenyl-Hexyl column is commonly used.[4]

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol (B129727) or acetonitrile with 0.1% formic acid) is typical.[3]

    • Flow Rate: Approximately 0.4 - 0.6 mL/min.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is used.[3][4]

    • Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for perhexiline and its internal standard.

HPLC-UV Method (with Derivatization)

Due to the lack of a native chromophore, HPLC-UV analysis of perhexiline necessitates a pre-column derivatization step.

  • Sample Preparation and Derivatization:

    • Perform a liquid-liquid extraction of perhexiline from the plasma sample.

    • Evaporate the extraction solvent.

    • Reconstitute the residue in a suitable solvent and add a derivatizing agent (e.g., trans-4-nitrocinnamoyl chloride).[5][6]

    • Incubate the mixture to allow the derivatization reaction to complete.[5][6]

    • Inject the derivatized sample into the HPLC system.

  • Chromatographic Conditions:

    • Column: A reversed-phase column, such as a phenyl column, is often used.[5][6]

    • Mobile Phase: An isocratic or gradient elution with a mixture of an organic solvent (e.g., methanol) and water.[4]

    • Detection: UV detection at a wavelength corresponding to the maximum absorbance of the derivatized perhexiline (e.g., 340 nm for the trans-4-nitrocinnamoyl derivative).[5]

Workflow Diagrams

The following diagrams illustrate the typical experimental workflows for both LC-MS/MS and HPLC-UV analysis of perhexiline.

LC-MS/MS Workflow for Perhexiline Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS PP Protein Precipitation (e.g., Acetonitrile) IS->PP Centrifuge Centrifugation PP->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC Injection MS MS/MS Detection (MRM) LC->MS Quant Quantification MS->Quant

LC-MS/MS Workflow for Perhexiline Analysis

HPLC-UV Workflow for Perhexiline Analysis Plasma Plasma Sample LLE Liquid-Liquid Extraction Plasma->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Deriv Derivatization (e.g., with trans-4- nitrocinnamoyl chloride) Recon->Deriv Incubate Incubation Deriv->Incubate HPLC HPLC Separation Incubate->HPLC Injection UV UV Detection HPLC->UV Quant Quantification UV->Quant

References

A Comparative Guide to Deuterated Perhexiline Standards for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the expected performance characteristics of different deuterated perhexiline (B1211775) standards. As an essential tool in pharmacokinetic and metabolic studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the quality of the deuterated internal standard is paramount for obtaining accurate and reproducible results. This document outlines the key performance attributes to consider when selecting a deuterated perhexiline standard and provides detailed experimental protocols for their evaluation.

Understanding the Importance of Deuterated Perhexiline

Perhexiline is an antianginal agent with a narrow therapeutic index, necessitating careful therapeutic drug monitoring. Deuterated perhexiline, most commonly Perhexiline-d11, serves as an ideal internal standard for its quantitative analysis in biological matrices. Its near-identical physicochemical properties to the unlabeled analyte ensure it behaves similarly during sample preparation and analysis, effectively compensating for variability in extraction efficiency, matrix effects, and instrument response.[1]

Performance Characteristics of Deuterated Perhexiline Standards

While specific performance data can vary between manufacturers and batches, high-quality deuterated perhexiline standards are expected to meet stringent criteria for isotopic purity, chemical purity, and stability. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data. Key suppliers of deuterated perhexiline standards include Santa Cruz Biotechnology, MedchemExpress, Pharmaffiliates, and LGC Standards.

Table 1: Expected Performance Characteristics of High-Quality Deuterated Perhexiline Standards

Performance CharacteristicTypical SpecificationImportance in Bioanalysis
Isotopic Purity ≥98%Minimizes interference from the unlabeled analyte, ensuring accurate quantification, especially at low concentrations.[2][3]
Chemical Purity ≥99.5%Reduces the presence of impurities that could interfere with the analysis or degrade over time, affecting the standard's stability and accuracy.[4][5]
Long-Term Stability Stable for ≥1 year at -20°C or -80°CEnsures the integrity of the standard during storage, providing consistent performance over the course of a study.[6]
Solution Stability Stable for a defined period at room temperature and in the analytical solventConfirms that the standard does not degrade in prepared solutions during the analytical workflow.[7]
Freeze-Thaw Stability Stable for at least 3 freeze-thaw cyclesGuarantees the standard remains stable in biological samples that may undergo multiple freeze-thaw cycles before analysis.[8][9]

Experimental Protocols for Standard Evaluation

The following are detailed methodologies for key experiments to verify the performance characteristics of deuterated perhexiline standards.

Determination of Isotopic Purity by LC-MS

Objective: To determine the percentage of the deuterated standard that is fully labeled with deuterium (B1214612) and to identify the presence of any unlabeled analyte.

Methodology:

  • Sample Preparation: Prepare a solution of the deuterated perhexiline standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 µg/mL.

  • LC-MS Analysis:

    • Inject the solution into a high-resolution mass spectrometer (HRMS) coupled with a liquid chromatography system.

    • Acquire full-scan mass spectra in the appropriate mass range to detect both the deuterated standard and the potential unlabeled analyte.

  • Data Analysis:

    • Extract the ion chromatograms for the molecular ions of both the deuterated (e.g., [M+H]+ of Perhexiline-d11) and unlabeled perhexiline.

    • Calculate the isotopic purity by determining the ratio of the peak area of the deuterated species to the sum of the peak areas of all isotopic variants (including unlabeled).

Assessment of Chemical Purity by HPLC-UV

Objective: To quantify the percentage of the deuterated perhexiline standard relative to any chemical impurities.

Methodology:

  • Sample Preparation: Prepare a solution of the deuterated perhexiline standard in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration appropriate for UV detection.

  • HPLC-UV Analysis:

    • Inject the solution onto a suitable HPLC column (e.g., C18).

    • Use a mobile phase gradient that allows for the separation of perhexiline from potential impurities.

    • Detect the separated compounds using a UV detector at an appropriate wavelength (e.g., 210 nm).

  • Data Analysis:

    • Integrate the peak area of the main deuterated perhexiline peak and any impurity peaks.

    • Calculate the chemical purity as the percentage of the main peak area relative to the total peak area.

Evaluation of Stability

Long-Term Stability:

  • Store aliquots of the solid deuterated perhexiline standard at the recommended long-term storage temperature (e.g., -20°C or -80°C).[10]

  • At specified time points (e.g., 3, 6, 9, and 12 months), analyze an aliquot for chemical purity as described above.[10]

  • Compare the results to the initial purity to determine any degradation.

Solution Stability:

  • Prepare a stock solution of the deuterated standard in the intended analytical solvent.

  • Store aliquots at room temperature and under refrigerated conditions (2-8°C).[7]

  • Analyze the solutions at various time points (e.g., 0, 4, 8, and 24 hours) and compare the peak areas to a freshly prepared solution.[7]

Freeze-Thaw Stability:

  • Prepare quality control (QC) samples by spiking the deuterated standard into the biological matrix of interest (e.g., plasma).

  • Freeze the QC samples at -20°C or -80°C for at least 12 hours.[9]

  • Thaw the samples completely at room temperature.

  • Repeat this freeze-thaw cycle for a minimum of three cycles.[9]

  • Analyze the QC samples and compare the concentrations to freshly prepared samples to assess stability.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental protocols described above.

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis prep Prepare 1 µg/mL solution of Deuterated Standard inject Inject into HRMS prep->inject acquire Acquire Full-Scan Mass Spectra inject->acquire extract Extract Ion Chromatograms (Deuterated & Unlabeled) acquire->extract calculate Calculate Isotopic Purity extract->calculate Chemical_Purity_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis prep Prepare solution for UV detection inject Inject into HPLC prep->inject separate Separate on C18 column inject->separate detect Detect with UV separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Chemical Purity integrate->calculate Stability_Testing_Workflow cluster_longterm Long-Term Stability cluster_solution Solution Stability cluster_freezethaw Freeze-Thaw Stability start Deuterated Perhexiline Standard store_long Store solid at -20°C/-80°C start->store_long prep_sol Prepare stock solution start->prep_sol spike_matrix Spike into biological matrix start->spike_matrix analyze_long Analyze at T=0, 3, 6, 12 months store_long->analyze_long store_sol Store at RT and 2-8°C prep_sol->store_sol analyze_sol Analyze at T=0, 4, 8, 24 hours store_sol->analyze_sol cycle Perform ≥3 freeze-thaw cycles spike_matrix->cycle analyze_ft Analyze and compare cycle->analyze_ft

References

Safety Operating Guide

Prudent Disposal of cis-Hydroxy perhexiline-d11: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and minimizing environmental impact. This guide provides a detailed, step-by-step operational plan for the disposal of cis-Hydroxy perhexiline-d11, a deuterated metabolite of perhexiline (B1211775). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of the parent compound, perhexiline, and general best practices for pharmaceutical and laboratory chemical waste management.

I. Hazard Assessment and Presumed Classification

A thorough hazard assessment is the critical first step in determining the appropriate disposal route for any chemical.

A. Safety Data Sheet (SDS) Review:

The primary source of hazard information is the manufacturer's Safety Data Sheet (SDS). Despite a comprehensive search, a specific SDS for this compound (CAS Number: 1276018-05-3) was not publicly available.

B. Hazard Profile of Parent Compound: Perhexiline Maleate (B1232345)

In the absence of a specific SDS, it is prudent to consider the hazard profile of the parent compound, perhexiline maleate (CAS Number: 6724-53-4). According to available safety data, perhexiline maleate is classified with the following hazards[1][2]:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

C. Presumed Classification for this compound:

Given the known hazards of perhexiline, and as a conservative safety measure, This compound should be handled and disposed of as a hazardous chemical waste until a definitive classification can be made.

II. Operational Disposal Plan

This plan outlines the procedural, step-by-step guidance for the disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Prior to handling the material for disposal, ensure appropriate personal protective equipment is worn:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

Step 2: Waste Segregation and Containment

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").

  • Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 3: On-site Storage

Store the container in a designated satellite accumulation area while awaiting pickup.

  • Location: The storage area should be secure, well-ventilated, and away from incompatible materials.

  • Container Lid: Keep the waste container securely closed at all times, except when adding waste.

Step 4: Scheduling Waste Pickup

Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.[3]

Step 5: Documentation

Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal request.

III. Regulatory Compliance

The disposal of pharmaceutical and laboratory chemical waste is regulated by various agencies, including the Environmental Protection Agency (EPA) and potentially the Drug Enforcement Administration (DEA) if the parent compound is a controlled substance.[3][4][5] Adherence to your institution's EHS guidelines will ensure compliance with these regulations.

IV. Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Need to dispose of This compound sds Locate specific Safety Data Sheet (SDS) for this compound start->sds sds_found SDS Found? sds->sds_found follow_sds Follow disposal instructions in Section 13 of the SDS sds_found->follow_sds Yes sds_not_found SDS Not Found: Treat as Hazardous Waste sds_found->sds_not_found No end End: Proper Disposal follow_sds->end consult_ehs Consult Institutional Environmental Health & Safety (EHS) sds_not_found->consult_ehs ehs_guidance Follow EHS guidance for hazardous pharmaceutical waste consult_ehs->ehs_guidance ehs_guidance->end

Caption: Disposal Decision Workflow for this compound.

Disclaimer: This information is intended as a guide and is not a substitute for the official Safety Data Sheet or the guidance of your institution's Environmental Health and Safety department. Always prioritize safety and regulatory compliance in all laboratory procedures.

References

Safeguarding Researchers: A Guide to Handling cis-Hydroxy perhexiline-d11

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of cis-Hydroxy perhexiline-d11, a deuterated metabolite of perhexiline (B1211775) used in pharmaceutical research. Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of experimental protocols.

I. Hazard Identification and Personal Protective Equipment (PPE)

While comprehensive toxicological data for this compound is not fully available, it should be handled with care as a potentially hazardous compound. The Safety Data Sheet (SDS) indicates that it may be harmful if swallowed or absorbed through the skin, and can cause skin and eye irritation.[1] Therefore, a stringent PPE protocol is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specific PPE Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodTo avoid inhalation of any potential vapors or aerosols.

II. Safe Handling and Storage

Proper handling and storage are critical to both user safety and product stability.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area in a well-ventilated space, preferably within a chemical fume hood.

  • Weighing and Aliquoting: If working with a solid form, handle carefully to avoid generating dust. Use appropriate tools for weighing and transferring the compound.

  • Dissolving: When preparing solutions, add solvent to the compound slowly.

  • Post-Handling: After use, thoroughly clean the work area. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.

Storage Plan

Parameter Requirement Reason
Temperature -20°C or 2-8°CAs recommended by suppliers to ensure stability.[2]
Atmosphere Store in a tightly sealed containerTo prevent degradation from moisture and air.
Light Protect from lightTo prevent potential photodegradation.

III. Disposal Plan

As a pharmaceutical research compound, this compound and any materials contaminated with it must be disposed of as chemical waste.

Step-by-Step Disposal Procedure

  • Segregation: All disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, empty vials) must be segregated into a designated, clearly labeled hazardous waste container.

  • Waste Collection: Do not dispose of this compound down the drain or in regular trash.

  • EHS Contact: Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the collection and disposal of this chemical waste. They will provide the appropriate waste containers and arrange for pickup.

IV. Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh/Aliquot Weigh/Aliquot Prepare Workspace->Weigh/Aliquot Prepare Solution Prepare Solution Weigh/Aliquot->Prepare Solution Clean Workspace Clean Workspace Prepare Solution->Clean Workspace Segregate Waste Segregate Waste Prepare Solution->Segregate Waste Doff PPE Doff PPE Clean Workspace->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Contact EHS Contact EHS Segregate Waste->Contact EHS

Caption: Workflow for safe handling of this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.